molecular formula C5H2Br2N2O2 B1317283 2,4-Dibromo-5-nitropyridine CAS No. 4487-57-4

2,4-Dibromo-5-nitropyridine

Cat. No.: B1317283
CAS No.: 4487-57-4
M. Wt: 281.89 g/mol
InChI Key: RZZGFCFQBVRQSX-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-nitropyridine is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZGFCFQBVRQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582728
Record name 2,4-Dibromo-5-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4487-57-4
Record name 2,4-Dibromo-5-nitropyridine
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Record name 2,4-dibromo-5-nitropyridine
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Foundational & Exploratory

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Dibromo-5-nitropyridine (CAS: 4487-57-4)

For Researchers, Scientists, and Drug Development Professionals

This compound is a tri-substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents: two bromine atoms positioned at electronically distinct sites and a powerful electron-withdrawing nitro group. This arrangement provides chemists with a platform for sequential and regioselective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] This guide offers a detailed exploration of its properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary for its effective application in research and development.

Core Physicochemical & Computational Data

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a yellow crystalline solid at room temperature.[3] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 4487-57-4[1][3]
Molecular Formula C₅H₂Br₂N₂O₂[1][3]
Molecular Weight 281.89 g/mol [1][3]
Appearance Light yellow to yellow solid[3][4]
Melting Point 99 °C[4]
Boiling Point 292.0 ± 35.0 °C (Predicted)[4]
Solubility Sparingly soluble in water[3]
pKa -2.18 ± 0.10 (Predicted)[3][4]
Polar Surface Area 58.71 Ų[3]
ACD/LogP 1.77[3]

Spectroscopic Characterization

While specific spectral data requires direct experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features. Analytical data including ¹H NMR, ¹³C NMR, IR, and MS are available from various suppliers for purchased lots.[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. The proton at C3 (between the two bromine atoms) and the proton at C6 would appear as singlets (or very finely split doublets depending on long-range coupling). Due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen, the C6 proton is expected to appear further downfield than the C3 proton.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). Fragmentation would likely proceed through the loss of the nitro group (NO₂) and/or bromine atoms.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-NO₂ group (typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H and C=C/C=N stretching vibrations would also be present.

Synthesis Protocol and Mechanistic Insight

A common and effective synthesis of this compound proceeds from a substituted pyridinone precursor.[4][8] The choice of a potent brominating agent is critical for efficiently replacing the hydroxyl group and achieving the target compound.

Experimental Protocol: Synthesis from 4-methoxy-5-nitropyridin-2(1H)-one

This procedure outlines the conversion of a pyridinone to the target dibromo derivative.[4][8]

  • Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 4-methoxy-5-nitropyridin-2(1H)-one (1.70 g, 10 mmol), in acetonitrile (20 mL).

  • Reagent Addition: At room temperature, slowly and carefully add phosphorous oxybromide (5.73 g, 20 mmol). Causality Note: Phosphorous oxybromide is a powerful brominating agent capable of converting the keto/enol functionality of the pyridinone into a bromide. An excess is used to ensure complete conversion.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Causality Note: The elevated temperature provides the necessary activation energy for the substitution reaction to proceed to completion.

  • Workup and Quenching: After cooling the mixture to room temperature, carefully pour it onto a mixture of ice and saturated aqueous potassium carbonate (K₂CO₃). Causality Note: This step quenches the reaction by hydrolyzing any remaining phosphorous oxybromide and neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic extracts.

  • Purification and Isolation: Wash the combined organic phase sequentially with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.[8] A reported yield for this procedure is approximately 75% (2.1 g) as a dark solid.[4][8]

Synthesis Workflow Diagram

Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation SM 4-methoxy-5-nitropyridin-2(1H)-one in Acetonitrile React 1. Add Phosphorous Oxybromide 2. Heat to Reflux (3h) SM->React Bromination Workup 1. Cool & Quench (Ice/K2CO3) 2. EtOAc Extraction 3. Wash & Dry 4. Concentrate React->Workup Product This compound Workup->Product

Caption: Synthesis of this compound.

Reactivity and Application in Drug Discovery

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the potent C5-nitro substituent. This electronic arrangement makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SⁿAr) .

The bromine atoms at the C2 and C4 positions are excellent leaving groups. The C4 position is particularly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen (para-position) and the C5-nitro group (ortho-position). This allows for selective substitution at the C4 position under milder conditions, leaving the C2-bromo substituent available for subsequent, potentially different, transformations. This differential reactivity is a key asset for synthetic chemists.

This compound's utility as a versatile intermediate is demonstrated in its application for preparing biologically active molecules. It has been specifically identified as a key building block in the synthesis of AKT kinase inhibitors and potential antihypertensive agents .[1][2][4][8] In these contexts, the pyridine core is elaborated by displacing one or both bromine atoms with various nucleophiles (e.g., amines, thiols, alcohols) to build the final complex molecular architecture required for biological activity.

Logical Reactivity Workflow

Caption: Nucleophilic substitution sites on the pyridine ring.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential. It may be harmful if ingested and can cause skin and eye irritation.[3] When exposed to high temperatures, it may emit toxic fumes, including nitrogen oxides and hydrogen halides.[3][9]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield when handling this compound.[9][10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[3][4] Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and tunable reactivity. The electronically differentiated bromine atoms, activated by a nitro group, provide a logical and powerful handle for medicinal and agricultural chemists to construct complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,4-Dibromo-5-nitropyridine, a pivotal heterocyclic building block in contemporary organic synthesis. The document elucidates its fundamental physical and chemical characteristics, spectroscopic profile, and reactivity in key synthetic transformations. Emphasis is placed on providing field-proven insights and detailed experimental context to empower researchers in leveraging this versatile reagent. The content is structured to deliver actionable knowledge for laboratory applications, particularly in the realm of medicinal chemistry and drug development, supported by authoritative references to ensure the highest degree of scientific integrity.

Strategic Overview: The Synthetic Versatility of this compound

This compound is a strategically functionalized pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex molecular architectures. The presence of two bromine atoms at the 2- and 4-positions, coupled with an electron-withdrawing nitro group at the 5-position, bestows upon the molecule a unique and highly exploitable reactivity profile. The bromine substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Concurrently, the potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, offering an orthogonal pathway for molecular elaboration. This dual reactivity makes this compound a coveted precursor in the synthesis of novel therapeutic agents and advanced materials. Notably, it is a key intermediate in the preparation of certain AKT kinase inhibitors.[1]

Core Physicochemical Data

A precise understanding of the physicochemical properties of a reagent is fundamental to its effective application in a laboratory setting. The following table summarizes the key physical and chemical data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₂Br₂N₂O₂[2]
Molecular Weight 281.89 g/mol [2]
Appearance Yellow crystalline solid[2]
Melting Point Not explicitly found
Boiling Point 292 °C at 760 mmHg[3]
Density 2.221 g/cm³[3]
Solubility Sparingly soluble in water.[2]
CAS Number 4487-57-4[2]

Spectroscopic Signature: Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is characterized by two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The significant downfield shift of these protons is a direct consequence of the deshielding effect exerted by the adjacent electron-withdrawing nitro group and bromine atoms.

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to exhibit five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts of the carbons directly bonded to the bromine and nitro groups will be significantly influenced by these substituents.

While a definitive, isolated spectrum for this compound was not found in the searched literature, spectral data for similar structures can provide valuable comparative insights.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that are indicative of its functional groups. Key expected absorptions include:

  • C-Br stretching: Typically observed in the fingerprint region.

  • C=N and C=C stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound will provide crucial information regarding its molecular weight and isotopic distribution. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) and bromine atoms.[1]

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the selective reactivity of its bromo substituents in cross-coupling reactions and the susceptibility of the pyridine ring to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, renders it susceptible to nucleophilic attack. The bromine atom at the 4-position is particularly activated towards displacement by nucleophiles.

Conceptual Workflow for SNAr:

G cluster_0 Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) Start->Buchwald Product_S Aryl/Heteroaryl Substituted Product Suzuki->Product_S Product_So Alkynyl Substituted Product Sonogashira->Product_So Product_B Amino Substituted Product Buchwald->Product_B

References

A Technical Guide to 2,4-Dibromo-5-nitropyridine: Molecular Characteristics, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2,4-Dibromo-5-nitropyridine. We will delve into its core molecular and physicochemical properties, predictive spectroscopic signature, a validated synthesis protocol, and its strategic application as a pivotal intermediate in modern synthetic chemistry.

Section 1: Core Molecular & Physicochemical Profile

This compound is a tri-substituted heterocyclic compound that serves as a versatile building block, particularly in the synthesis of targeted therapeutics.[1][2][3] Its utility stems from the specific arrangement of two bromine atoms and an electron-withdrawing nitro group on the pyridine scaffold, which imparts distinct reactivity at each position.

Identifier Value
Chemical Name This compound
CAS Number 4487-57-4[1][2][3][4][5][6]
Molecular Formula C₅H₂Br₂N₂O₂[1][2][3][4][5][6]
Molecular Weight 281.89 g/mol [1][2][3][4][5]
Appearance Light yellow to yellow solid[1][6]
SMILES O=--INVALID-LINK--C=C1Br)[O-][4]
InChIKey RZZGFCFQBVRQSX-UHFFFAOYSA-N[1][6]
Molecular Structure

The structure consists of a pyridine ring functionalized with bromo groups at the C2 and C4 positions and a nitro group at the C5 position. This substitution pattern is critical for its subsequent reactivity in synthetic schemes.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are paramount for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property Value Significance in a Lab Setting
Melting Point 99 °C[6]Defines the solid-state stability and is a key parameter for purity assessment.
Boiling Point 292.0 ± 35.0 °C (Predicted)[6]Indicates low volatility; purification by distillation would require vacuum conditions.
Density ~2.2 g/cm³ (Predicted)[3][6]Useful for mass-to-volume calculations in reaction setup.
pKa -2.18 ± 0.10 (Predicted)[1][6]The highly negative pKa indicates the pyridine nitrogen is very weakly basic due to the strong electron-withdrawing effects of the bromo and nitro substituents.
Solubility Sparingly soluble in water[1]Dictates the choice of solvent systems for reactions and purification, favoring organic solvents.
Storage Store at 2-8°C under inert gas[1][6]Highlights the need for controlled storage to prevent degradation over time.

Section 2: Predictive Spectroscopic Characterization

For any novel synthesis or use of a chemical intermediate, structural verification is a non-negotiable step. While actual spectra should be acquired for each batch, the following predictive analysis serves as a reference for what researchers should expect from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Technique Expected Observations
¹H NMR Two signals are expected in the aromatic region (δ 8.0-9.5 ppm). One singlet for the proton at C3 and another singlet for the proton at C6. The proton at C6 is expected to be further downfield due to the deshielding effects of the adjacent ring nitrogen and the nitro group.
¹³C NMR Five distinct signals for the five carbons of the pyridine ring are expected. Carbons bearing bromine (C2, C4) and the nitro group (C5) will be significantly shifted.
IR Spec. Characteristic peaks should be observed for: N-O asymmetric stretch (~1520-1560 cm⁻¹), N-O symmetric stretch (~1340-1360 cm⁻¹), C-Br stretch (~550-650 cm⁻¹), and aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).
Mass Spec. The molecular ion peak (M+) should be observed at m/z ≈ 281.89, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). Common fragmentation may include the loss of NO₂ or a bromine atom.

Section 3: A Validated Synthesis Protocol

The synthesis of this compound is reliably achieved from a pyridinone precursor.[6] The following protocol is based on established literature, providing a self-validating system through clear procedural steps and rationale.[6]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Suspend 4-methoxy-5-nitropyridin-2(1H)-one (10 mmol) in acetonitrile (20 mL) at room temperature. B Slowly add Phosphorous oxybromide (POBr₃) (20 mmol). Causality: POBr₃ is a potent brominating agent for converting the pyridinone to the dibromo derivative. A->B C Heat the mixture to reflux and maintain for 3 hours. Causality: Thermal energy is required to overcome the activation energy of the bromination reaction. B->C D Cool mixture to room temperature. C->D E Carefully pour onto ice water. Causality: Quenches the reaction and precipitates the organic product. D->E F Extract with ethyl acetate (EtOAc). E->F G Wash organic phase with water and brine. Causality: Removes inorganic impurities and residual water. F->G H Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. G->H I Yields this compound as a dark solid (75% yield). H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material, 4-methoxy-5-nitropyridin-2(1H)-one (1.70 g, 10 mmol), in acetonitrile (20 mL).[6]

  • Addition : At room temperature, slowly and carefully add phosphorous oxybromide (5.73 g, 20 mmol) to the suspension.[6] The choice of POBr₃ is critical; it serves as both the bromine source and the dehydrating agent to facilitate the conversion of the keto group.

  • Reflux : Heat the reaction mixture to reflux and maintain this temperature for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature ensures the reaction proceeds to completion.

  • Quenching : After allowing the mixture to cool to room temperature, carefully pour it into a beaker containing ice water.[1][6] This step quenches any reactive species and precipitates the product, which has low aqueous solubility.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing : Wash the combined organic extracts sequentially with water (50 mL) and saturated brine (50 mL).[1][6] This removes water-soluble impurities and aids in the separation of the organic and aqueous phases.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1][6]

  • Final Product : The resulting dark solid is the target compound, this compound (Expected yield: ~2.1 g, 75%).[1][6] Further purification can be performed by recrystallization or column chromatography if necessary.

Section 4: Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its predictable, regioselective reactivity.

  • Nucleophilic Aromatic Substitution (SNAr) : The bromine at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of both the ring nitrogen and the C5-nitro group. The C4-bromo is less reactive, allowing for selective functionalization.

  • Nitro Group Reduction : The nitro group can be readily reduced to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This introduces a nucleophilic site, which is a common handle for building complexity, such as forming amides or participating in coupling reactions.

  • Cross-Coupling Reactions : The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

This defined reactivity makes it a key intermediate in the synthesis of complex molecules, most notably in the development of AKT kinase inhibitors and antihypertensive agents.[2][3][6] Kinase inhibitors are a cornerstone of modern oncology, and the pyridine scaffold is a privileged structure in this area. The ability to selectively functionalize the 2, 4, and 5 positions of the pyridine ring allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its well-defined molecular structure, predictable spectroscopic characteristics, and reliable synthetic protocol make it an invaluable asset for researchers in pharmaceuticals and agrochemicals.[1] A thorough understanding of its properties and reactivity empowers scientists to leverage this intermediate to its full potential in the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-nitropyridine is a pivotal tri-substituted pyridine derivative that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structural arrangement, featuring two bromine atoms and a nitro group on a pyridine ring, allows for diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents, including AKT kinase inhibitors and antihypertensive drugs.[2][3][4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols to ensure reproducibility and high-quality outcomes in a research and development setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs. The strategic functionalization of this core structure is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This compound (CAS 4487-57-4) presents a highly activated aromatic system.[1] The electron-withdrawing nature of the nitro group, combined with the two bromine atoms, renders the pyridine ring susceptible to nucleophilic substitution reactions, providing a gateway to introduce diverse functionalities.[5] This reactivity profile is instrumental in the construction of complex molecular architectures required for potent and selective drug candidates.[1]

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most common and reliable synthetic route commences from 2,4-dihydroxypyridine, proceeding through nitration and subsequent bromination.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-step process starting from a readily available precursor.

Synthesis_Pathway A 2,4-Dihydroxypyridine B 2,4-Dihydroxy-5-nitropyridine A->B Nitration (HNO3/H2SO4) C This compound B->C Bromination (POBr3)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Part A: Nitration of 2,4-Dihydroxypyridine

The initial step involves the electrophilic nitration of 2,4-dihydroxypyridine. The hydroxyl groups are activating and ortho-, para-directing, leading to the introduction of the nitro group at the 5-position.

Protocol:

  • To a stirred solution of 2,4-dihydroxypyridine in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,4-dihydroxy-5-nitropyridine.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich pyridine ring. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Part B: Bromination of 2,4-Dihydroxy-5-nitropyridine

The subsequent step is a bromination reaction that replaces the hydroxyl groups with bromine atoms. Phosphorus oxybromide (POBr₃) is a potent reagent for this transformation. A similar procedure using phosphorus oxychloride on a related substrate has been documented.[6]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 2,4-dihydroxy-5-nitropyridine and an excess of phosphorus oxybromide.

  • Heat the mixture to 125 °C and maintain this temperature for 4-5 hours.[6] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HBr gas.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound as a yellow crystalline solid.[1]

Causality: Phosphorus oxybromide acts as both a brominating and dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by bromide ions. The excess POBr₃ ensures the complete conversion of the dihydroxy intermediate.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 4487-57-4[1]
Molecular Formula C₅H₂Br₂N₂O₂[1]
Molecular Weight 281.89 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 139-141 °C
Solubility Sparingly soluble in water[1]
Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the molecule.

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the hydrogen atoms in the molecule. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The specific chemical shifts and coupling patterns are indicative of their positions relative to the substituents.[7]

3.2.2. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

  • C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹

  • C-Br stretching: ~700-500 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern can further confirm the structure.[8]

Characterization Workflow

The logical flow for the comprehensive characterization of the synthesized product is outlined below.

Characterization_Workflow Start Synthesized Product Purity Purity Assessment (TLC, HPLC) Start->Purity Structure Structural Elucidation Purity->Structure HNMR ¹H NMR Structure->HNMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Confirmed this compound HNMR->Final IR->Final MS->Final

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It may be harmful if ingested and can cause skin irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from direct sunlight.[1]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers and drug development professionals can confidently produce and validate this critical building block for their discovery programs. The versatility of this compound ensures its continued importance in the quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dibromo-5-nitropyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its utility stems from a highly activated pyridine core, substituted with two bromine atoms and a potent electron-withdrawing nitro group. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its distinct electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, focusing primarily on the regioselective nature of Nucleophilic Aromatic Substitution (SNAr) reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 4487-57-4) is a yellow crystalline solid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its significance is particularly noted in the development of targeted therapeutics, where it serves as a precursor for compounds like AKT kinase inhibitors, which are crucial in cancer research.[2][3][4] The molecule's reactivity is dictated by the interplay of the electronegative nitrogen atom within the pyridine ring and the powerful inductive and resonance effects of its substituents. Understanding the specific electrophilic and nucleophilic sites is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a nitro group (-NO₂) at the C5 position, which is one of the strongest electron-withdrawing groups. The two bromine atoms at C2 and C4 further deplete electron density from the ring through their inductive effects and also function as excellent leaving groups.

This electronic arrangement creates highly electron-poor (electrophilic) carbon centers, particularly at the positions bearing the bromine atoms. The lone pair of electrons on the ring nitrogen and the oxygen atoms of the nitro group constitute the molecule's nucleophilic sites, although their reactivity is substantially attenuated by the overall electron-deficient nature of the aromatic system.

Figure 1: Molecular structure highlighting electrophilic (red) and nucleophilic (blue, yellow) sites.

Physicochemical Properties
PropertyValueReference
CAS Number 4487-57-4[1]
Molecular Formula C₅H₂Br₂N₂O₂[1][2]
Molecular Weight 281.89 g/mol [2][3]
Appearance Light yellow to yellow solid[1][4]
Melting Point 99 °C[4]
Boiling Point 292.0±35.0 °C (Predicted)[4]
Storage 2-8°C under inert gas[1][4]

Dominant Reactivity: Electrophilic Sites and Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reactions involving this compound are Nucleophilic Aromatic Substitutions (SNAr). The electron-deficient carbon atoms, particularly C2 and C4, are potent electrophilic sites that readily react with a wide range of nucleophiles.

The SNAr Mechanism: Addition-Elimination

Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (C2 or C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][7]

  • Leaving Group Departure: Aromaticity is restored through the expulsion of a bromide ion, which is an excellent leaving group.

The rate of this reaction is critically dependent on the stability of the Meisenheimer complex. The presence of the strong electron-withdrawing nitro group is essential, as it stabilizes the negative charge of the intermediate through resonance, thereby lowering the activation energy and facilitating the substitution.[5]

Regioselectivity: The Decisive Role of the Nitro Group

A key feature of SNAr reactions on this compound is the high regioselectivity, with the initial substitution overwhelmingly occurring at the C4 position . This preference is dictated by the electronic stabilization of the intermediate.

  • Attack at C4 (Ortho to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be directly delocalized onto the oxygen atoms of the adjacent C5-nitro group. This resonance stabilization provides a lower energy pathway, making C4 the kinetically favored site of attack.[5]

  • Attack at C2 (Meta to -NO₂): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, leading to a higher activation energy for this pathway.

Consequently, reactions performed under kinetic control almost exclusively yield the 4-substituted-2-bromo-5-nitropyridine product. The remaining bromine at C2 can often be substituted in a subsequent step, which may require more forcing conditions (e.g., higher temperatures).

SNAr_Mechanism cluster_main SNAr at C4: Kinetically Favored Pathway cluster_intermediate Meisenheimer Complex (Resonance Stabilized) Reactant This compound + Nu⁻ I1 Intermediate Form 1 Reactant->I1 Nucleophilic Attack at C4 I2 Intermediate Form 2 (Charge on Nitro Group) I1->I2 Resonance Product 4-Nu-2-bromo-5-nitropyridine + Br⁻ I2->Product Elimination of Br⁻

Figure 2: SNAr mechanism showing resonance stabilization via the C5-nitro group.

Experimental Protocol: Synthesis of N-Aryl-2-bromo-5-nitropyridin-4-amine

This protocol provides a generalized, self-validating workflow for the regioselective substitution at the C4 position using an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.

  • Nucleophile Addition: In a separate flask, prepare a solution of the substituted aniline and the amine base (TEA or DIPEA) in the same solvent.

  • Reaction Execution: Slowly add the aniline/base solution to the stirred solution of this compound at room temperature. The reaction is typically exothermic, and a color change to dark yellow or red is often observed.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the resulting residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-2-bromo-5-nitropyridine derivative.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 2,4-dibromo- 5-nitropyridine in anhydrous solvent Add Slowly add amine solution to substrate at room temp Dissolve->Add Prepare_Nu Prepare solution of Amine + Base in same solvent Prepare_Nu->Add Stir Stir and monitor by TLC Add->Stir Concentrate Concentrate in vacuo Stir->Concentrate Reaction Complete Extract Partition between EtOAc and Water Concentrate->Extract Purify Wash, Dry, and Purify (Column Chromatography) Extract->Purify

Figure 3: Experimental workflow for a typical SNAr reaction.

Nucleophilic Sites and Their Reactivity

While the molecule's character is predominantly electrophilic at its carbon centers, nucleophilic sites do exist. These are the lone pairs on the pyridine nitrogen and the oxygens of the nitro group. However, the strong electron-withdrawing nature of the ring and the nitro group significantly diminishes the basicity and nucleophilicity of these sites. The pyridine nitrogen can be protonated in the presence of strong acids, but it is a very weak base (predicted pKa of -2.18).[1] Reactions where these sites act as nucleophiles are uncommon and are generally outcompeted by the powerful electrophilicity of the ring carbons.

Conclusion

This compound is a classic example of a push-pull electronic system engineered for specific reactivity. Its primary value lies in its highly electrophilic C4 and C2 positions, which are activated for Nucleophilic Aromatic Substitution. The C5-nitro group is the key driver of this reactivity, providing crucial stabilization to the Meisenheimer intermediate and dictating the regioselective substitution at the C4 position under kinetic control. This predictable reactivity makes it an indispensable tool for medicinal and materials chemists, enabling the efficient and controlled construction of complex, highly functionalized pyridine derivatives. A thorough understanding of its electronic properties is essential for leveraging its full synthetic potential.

References

A Technical Guide to the Regioselective Substitution of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic compounds. We will explore the nuanced reactivity of 2,4-dibromo-5-nitropyridine, a versatile building block whose value is unlocked through the precise and selective substitution of its bromine atoms.

Chapter 1: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2]

This strong electron withdrawal creates substantial partial positive charges (δ+) on the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, which are ortho and para to the nitrogen atom.[3] Consequently, these positions are highly activated and susceptible to attack by nucleophiles. The bromine atoms at C2 and C4 serve as excellent leaving groups, setting the stage for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][4]

Caption: Electronic activation of the this compound ring.

Chapter 2: The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the bromine atoms proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons (C2 or C4), breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Departure: Aromaticity is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex.[3] Therefore, the stability of this intermediate is the single most critical factor determining the overall reaction rate and its regioselectivity. The strong electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[1][4]

Chapter 3: The C4 Position: The Site of Kinetic Preference

Experimental data consistently shows a strong preference for nucleophilic substitution at the C4 position over the C2 position for a wide range of nucleophiles, including amines, alkoxides, and thiols.[1] This pronounced regioselectivity is a direct consequence of the relative stabilities of the competing Meisenheimer complex intermediates.

  • Attack at C4 (para to the Nitro Group): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized not only onto the pyridine nitrogen but also, most importantly, onto the oxygen atoms of the C5-nitro group.[1] This extensive delocalization creates a more stable, lower-energy intermediate, leading to a lower activation energy for this pathway.[4]

  • Attack at C2 (ortho to the Nitro Group): While attack at the C2 position also allows for charge delocalization onto the pyridine nitrogen, direct resonance stabilization by the nitro group is less effective.[1] This results in a less stable, higher-energy intermediate.

Because the C4-attack pathway proceeds through a more stable intermediate, it is kinetically favored and is the major pathway observed under most standard reaction conditions.[1][4]

Caption: Competing SNAr pathways for this compound.

Field-Proven Protocol: Selective C4-Amination

This protocol details the highly regioselective substitution at the C4 position using an amine nucleophile, a common transformation in medicinal chemistry.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (e.g., Cyclopentylamine) (1.0-1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Standard work-up and purification reagents (Ethyl Acetate, Water, Brine, Na₂SO₄/MgSO₄, Silica Gel)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous acetonitrile to a concentration of approximately 0.1-0.2 M.

  • Nucleophile Preparation: In a separate flask, prepare a solution of the amine (1.0-1.2 equiv) and triethylamine (2.0 equiv) in anhydrous acetonitrile.

  • Reaction Execution: Slowly add the amine/base solution to the stirred solution of the pyridine at room temperature. Causality Insight: The base (TEA) is crucial as it scavenges the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (often within 10-60 minutes).[1][4]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure 4-amino-2-bromo-5-nitropyridine derivative.[1]

Chapter 4: Targeting the C2 Position: Strategies and Considerations

While C4 substitution is predominant, achieving functionalization at the C2 position is a significant synthetic challenge that often requires alternative strategies. Standard SNAr conditions are unlikely to yield the C2-substituted product in high yield.

Although less common for this specific substrate, related dihalopyrimidine systems offer insights into potential strategies:

  • Palladium-Catalyzed Cross-Coupling: For certain dihalopyrimidines, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely invert the typical selectivity, favoring C2 cross-coupling with thiols.[5] This atypical selectivity may provide a pathway for C2 functionalization where SNAr fails.[5]

  • Steric and Electronic Tuning: In other dihalopyrimidine systems, the regioselectivity of SNAr can be highly sensitive to other substituents on the ring.[6] For example, an electron-donating group at the C6 position can reverse selectivity and favor C2 attack.[6] While not directly applicable to the parent this compound, this principle highlights the potential for substrate modification to influence reactivity.

Direct, high-yield SNAr substitution at the C2 position of this compound remains a less-explored area, with C4 substitution being the overwhelmingly favored and synthetically reliable outcome.[1][4]

Chapter 5: Comparative Data Summary

The following table summarizes the expected outcomes for nucleophilic substitution on this compound based on established principles of reactivity.

Position of AttackNucleophile ClassTypical ConditionsExpected OutcomeMechanistic Rationale
C4 Amines, Alkoxides, ThiolsAprotic solvent (ACN, DMF), Base (TEA, K₂CO₃), Room Temp.Major Product Kinetically favored due to superior Meisenheimer complex stabilization by the para-nitro group.[1][4]
C2 Amines, Alkoxides, ThiolsStandard SNAr ConditionsMinor or Trace Product Kinetically disfavored due to less stable Meisenheimer complex.[1]
C2 Thiols (Potential)Pd-catalysis with bulky NHC ligandsPossible, but not documented for this specific substrate.[5]Mechanistic shift from SNAr to a catalytic cross-coupling cycle may alter regioselectivity.[5]

Conclusion

This compound is a highly valuable synthetic intermediate characterized by a predictable and reliable regioselectivity in nucleophilic aromatic substitution reactions. The electronic activation provided by the pyridine nitrogen and the C5-nitro group strongly favors substitution at the C4 position. This inherent kinetic preference allows for the clean and efficient synthesis of 4-substituted-2-bromo-5-nitropyridine derivatives, which are crucial precursors in drug discovery and materials science. While achieving selective substitution at the C2 position via SNAr is challenging, alternative catalytic methods may offer future avenues for accessing this complementary reactivity. A thorough understanding of the underlying electronic principles is paramount for any scientist seeking to leverage this powerful heterocyclic building block.

References

The Strategic Utility of 2,4-Dibromo-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is insatiable. Among these, the pyridine nucleus holds a privileged position due to its prevalence in a myriad of biologically active compounds. This technical guide delves into the nuanced potential of a specific, highly activated pyridine derivative: 2,4-Dibromo-5-nitropyridine. We will explore its intrinsic chemical reactivity, grounded in the principles of nucleophilic aromatic substitution, and elucidate its prospective applications as a pivotal building block in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors and antihypertensive agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a theoretical framework and practical, actionable insights into the incorporation of this valuable synthon into modern medicinal chemistry programs.

Introduction: The Pyridine Scaffold and the Advantage of Strategic Functionalization

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved drugs. Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capacity and modulation of pKa, which are critical for molecular recognition and pharmacokinetic profiles. However, the true synthetic power of pyridine lies in the strategic placement of activating and directing groups. This compound is a prime exemplar of such a strategically "unlocked" scaffold. The presence of two bromine atoms at the 2- and 4-positions, coupled with a strongly electron-withdrawing nitro group at the 5-position, renders the pyridine ring highly susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a reliable and predictable platform for the construction of complex, multi-functionalized molecules with therapeutic potential.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₅H₂Br₂N₂O₂[1][2]
Molecular Weight 281.89 g/mol [2][3]
Appearance Yellow crystalline solid[1]
CAS Number 4487-57-4[1][3][4]
Melting Point 99 °C[5]

The key to the synthetic utility of this compound lies in the orchestrated electronic effects of its substituents. The nitro group at the 5-position, being a potent electron-withdrawing group, significantly acidifies the pyridine ring protons and, more importantly, activates the C-Br bonds towards nucleophilic attack. The bromine atoms at the 2- and 4-positions serve as excellent leaving groups in SNAr reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable reaction of this compound is its sequential nucleophilic aromatic substitution. Crucially, the initial substitution demonstrates high regioselectivity, preferentially occurring at the C4 position. This is a direct consequence of the stabilization of the Meisenheimer intermediate by the ortho-nitro group.

SNAr_Regioselectivity

Caption: Regioselectivity of the initial SNAr on this compound.

This predictable regioselectivity is a powerful tool for the medicinal chemist, allowing for the sequential and controlled introduction of different functionalities at the C4 and C2 positions, thereby enabling the construction of diverse molecular libraries.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound serves as an excellent starting material for the synthesis of substituted pyridines that can be elaborated into potent kinase inhibitors. A notable target class is the AKT (Protein Kinase B) family of serine/threonine kinases, which are central regulators of cell survival and proliferation and are often dysregulated in cancer.

Proposed Synthetic Route to a Novel AKT Inhibitor Scaffold

The following proposed synthetic scheme illustrates how this compound can be utilized to construct a scaffold with potential AKT inhibitory activity. This pathway is designed based on established reactivity principles and common structural motifs found in known kinase inhibitors.

Kinase_Inhibitor_Synthesis Start This compound Step1 SNAr with Aniline Derivative Start->Step1 Intermediate1 4-Anilino-2-bromo-5-nitropyridine Step1->Intermediate1 Step2 Suzuki Coupling with Boronic Acid Ester Intermediate1->Step2 Intermediate2 4-Anilino-2-aryl-5-nitropyridine Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 4-Anilino-2-aryl-5-aminopyridine Step3->Intermediate3 Step4 Amide Coupling or Cyclization Intermediate3->Step4 FinalProduct Potential Kinase Inhibitor Step4->FinalProduct

Caption: Proposed synthetic workflow for a kinase inhibitor scaffold.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-(2-bromo-5-nitropyridin-4-yl)aniline

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality: The first nucleophilic substitution occurs selectively at the C4 position due to the electronic activation by the ortho-nitro group. DIPEA acts as a non-nucleophilic base to quench the HBr formed during the reaction.

Step 2: Synthesis of N-(2-(thiophen-2-yl)-5-nitropyridin-4-yl)aniline

  • To a degassed solution of N-(2-bromo-5-nitropyridin-4-yl)aniline (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the coupled product.

Causality: The remaining bromo-substituent at the C2 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties.

Step 3: Synthesis of N4-phenyl-2-(thiophen-2-yl)pyridine-4,5-diamine

  • Dissolve N-(2-(thiophen-2-yl)-5-nitropyridin-4-yl)aniline (1.0 eq) in ethanol.

  • Add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.

Causality: The nitro group is readily reduced to an amine under standard conditions, such as using iron in the presence of an acid or a salt like ammonium chloride. This provides a key handle for further functionalization.

Step 4: Elaboration to a Fused Heterocyclic System

The resulting 1,2-diamine is a versatile intermediate that can be cyclized with various reagents to form fused heterocyclic systems, a common strategy in kinase inhibitor design. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a pyrido[4,5-b]imidazole core.

Application in the Synthesis of Antihypertensive Agents

The pyridine nucleus is also a key component of several classes of antihypertensive drugs. The ability to introduce diverse substituents onto the pyridine ring using this compound as a starting material makes it a valuable tool in the development of novel antihypertensive agents.

Proposed Synthetic Approach to a Dihydropyridine-like Scaffold

While classical dihydropyridine synthesis (Hantzsch synthesis) is common, this compound offers an alternative route to highly substituted pyridines that could be explored for their potential as antihypertensive agents, for instance, by targeting L-type calcium channels or other relevant cardiovascular targets.

Antihypertensive_Synthesis Start This compound Step1 SNAr with an Alcohol Start->Step1 Intermediate1 4-Alkoxy-2-bromo-5-nitropyridine Step1->Intermediate1 Step2 SNAr with a Secondary Amine Intermediate1->Step2 Intermediate2 4-Alkoxy-2-amino-5-nitropyridine Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 Intermediate3 4-Alkoxy-2-aminopyridin-5-amine Step3->Intermediate3 Step4 Further Functionalization Intermediate3->Step4 FinalProduct Potential Antihypertensive Agent Step4->FinalProduct

Caption: A potential synthetic route towards novel antihypertensive agents.

This sequential substitution allows for the introduction of functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, a critical aspect in the design of effective antihypertensive drugs.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of its sequential nucleophilic aromatic substitution reactions, provides a reliable and efficient platform for the synthesis of complex, highly functionalized pyridine derivatives. The illustrative synthetic pathways towards kinase inhibitor and antihypertensive scaffolds presented in this guide underscore the vast potential of this synthon. As the demand for novel therapeutics continues to grow, the strategic application of such pre-activated, multi-functional scaffolds will undoubtedly play an increasingly crucial role in accelerating the drug discovery process. Further exploration of the diverse transformations possible with this compound is warranted and is expected to yield a rich harvest of novel bioactive molecules.

References

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of AKT Kinase Inhibitors Using 2,4-Dibromo-5-nitropyridine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K/AKT Pathway

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, survival, growth, and metabolism.[1][2][3] Its deregulation is a frequent event in a wide range of human cancers, making it one of the most compelling targets for modern oncology drug discovery.[2][3] AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as a central node in this pathway.[3][4] The development of small-molecule inhibitors that can modulate AKT activity is therefore a promising therapeutic strategy.[3][5][6]

The PI3K/AKT Signaling Pathway: A Critical Target in Oncology

Upon activation by upstream signals, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by other kinases. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_AKT_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt AKT (PKB) pip3->akt Recruits pdk1->akt mtor mTORC1 akt->mtor Activates downstream Cell Survival, Proliferation, Metabolism akt->downstream Promotes bad Bad akt->bad Inhibits mtor->downstream apoptosis Apoptosis bad->apoptosis

Caption: The PI3K/AKT/mTOR Signaling Pathway.

2,4-Dibromo-5-nitropyridine: A Versatile Building Block

Among the various scaffolds used to design kinase inhibitors, substituted pyridines are particularly prominent.[5][7] this compound has emerged as a valuable starting material for the synthesis of potent AKT inhibitors.[8][9] This tri-substituted pyridine derivative offers a rigid core with strategically positioned reactive sites that allow for the controlled, sequential introduction of various chemical moieties to build complex, pharmacologically active molecules.[8][9][10]

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical properties of this compound is fundamental to designing a successful synthetic route. The interplay between the two bromine atoms and the powerful electron-withdrawing nitro group dictates the molecule's reactivity.

PropertyValueReference(s)
CAS Number 4487-57-4[8][10]
Molecular Formula C₅H₂Br₂N₂O₂[8][9]
Molecular Weight 281.89 g/mol [8][9]
Appearance Light yellow to yellow crystalline solid[10]
Storage Store in a cool, dry place under inert gas (2-8°C recommended)[10][11]
Electronic Effects and Regioselectivity: The Key to a Strategic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms at the C2 and C4 positions. This difference is governed by the electronic influence of the ring nitrogen and the C5-nitro group.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and, more significantly, the C5-nitro group are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[12][13]

  • Regioselectivity of SNAr: Nucleophilic attack occurs preferentially at the C4 position . This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the adjacent nitro group, providing substantial resonance stabilization.[14] Attack at the C2 position does not permit this direct delocalization, resulting in a less stable intermediate and a slower reaction rate.[14]

  • Regioselectivity of Suzuki Coupling: In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been shown to proceed with high regioselectivity at the C2 position on the 2,4-dibromopyridine scaffold.[15]

This predictable and orthogonal reactivity is the cornerstone of the synthetic strategy, allowing for selective functionalization at C2 via cross-coupling, followed by a distinct substitution reaction at C4.

Synthetic Workflow: A Stepwise Approach

The general strategy for constructing an AKT inhibitor core from this compound involves a three-step sequence: C2-arylation, C4-amination, and C5-nitro reduction. This approach builds molecular complexity in a controlled and predictable manner.

Synthetic_Workflow start 2,4-Dibromo- 5-nitropyridine intermediate1 2-Aryl-4-bromo- 5-nitropyridine start->intermediate1  Step 1:  Suzuki Coupling  (C2-Selective)   intermediate2 2-Aryl-4-amino- 5-nitropyridine intermediate1->intermediate2  Step 2:  SNAr Reaction  (C4-Selective)   product 5-Amino-2-aryl- 4-aminopyridine (AKT Inhibitor Core) intermediate2->product  Step 3:  Nitro Group  Reduction  

Caption: General synthetic workflow for AKT inhibitor core synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a well-equipped laboratory. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Regioselective C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C2 position of the pyridine ring.

  • Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[16][17][18] The choice of a palladium catalyst with appropriate ligands is crucial for efficient coupling.[18][19] Potassium phosphate is often used as a base to activate the boronic acid for transmetalation.[17][19]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • Tricyclohexylphosphine (PCy₃) or similar phosphine ligand (0.08 equiv)

    • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

    • Anhydrous 1,4-dioxane

    • Deionized water

  • Procedure:

    • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of dioxane.

    • Add the catalyst premix to the reaction vessel, followed by the remaining dioxane and a small amount of water (e.g., dioxane/water 10:1).

    • Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 2-aryl-4-bromo-5-nitropyridine product.

Protocol 2: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the C4-bromide with a primary or secondary amine.

  • Rationale: The electron-deficient nature of the 2-aryl-4-bromo-5-nitropyridine intermediate makes the C4 position highly susceptible to nucleophilic attack.[13][14] The reaction typically proceeds under mild conditions, often at room temperature, and may be base-catalyzed to deprotonate the incoming amine nucleophile.

  • Materials:

    • 2-Aryl-4-bromo-5-nitropyridine (1.0 equiv)

    • Desired amine (1.5-2.0 equiv)

    • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the 2-aryl-4-bromo-5-nitropyridine intermediate in the chosen anhydrous solvent in a dry reaction flask.

    • Add the amine nucleophile, followed by the base.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with water and brine to remove the solvent and base, then dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure. The resulting 2-aryl-4-amino-5-nitropyridine product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if needed.

Protocol 3: Reduction of the C5-Nitro Group to an Amine

This final step converts the electron-withdrawing nitro group into a versatile amine, which can serve as a hydrogen bond donor or a site for further functionalization.

  • Rationale: The reduction of an aromatic nitro group is a standard transformation. Common methods include catalytic hydrogenation (H₂/Pd-C) for a clean reaction or chemical reduction with metals like iron, tin, or zinc in acidic media, or sodium dithionite under neutral conditions.

  • Materials (Example using Iron powder):

    • 2-Aryl-4-amino-5-nitropyridine (1.0 equiv)

    • Iron powder (Fe), fine grade (5.0-10.0 equiv)

    • Ammonium chloride (NH₄Cl) (1.0-2.0 equiv)

    • Solvent system (e.g., Ethanol/Water, Methanol/Water)

  • Procedure:

    • Suspend the 2-aryl-4-amino-5-nitropyridine in the chosen solvent system in a round-bottom flask.

    • Add the iron powder and ammonium chloride.

    • Heat the mixture to reflux (70-90 °C) and stir vigorously. The reaction is typically exothermic.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (usually 1-3 hours).

    • Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with the solvent (e.g., ethanol or methanol).

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

    • Extract the remaining aqueous residue with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final 5-amino-2-aryl-4-aminopyridine core.

Safety and Handling Precautions

  • This compound and related nitropyridines: These compounds should be handled with care. They are potentially harmful if ingested, inhaled, or absorbed through the skin.[20] They may cause skin and eye irritation.[20][21] When heated, they may emit toxic fumes of nitrogen oxides and hydrogen bromide.[10][20]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling these chemicals.[20][21][22]

  • Engineering Controls: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[22] Ensure eyewash stations and safety showers are readily accessible.[20]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[21]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of AKT kinase inhibitors. Its well-defined and orthogonal reactivity at the C2 and C4 positions allows for a highly strategic and efficient approach to constructing complex pyridine-based scaffolds. The protocols outlined in this note provide a robust framework for researchers to access novel inhibitor cores. By varying the arylboronic acid and amine nucleophiles used in this sequence, medicinal chemists can readily generate diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of next-generation therapeutics targeting the critical AKT signaling pathway.

References

Application Notes and Protocols for the Synthesis of Pyridine-Based Rho Kinase (ROCK) Inhibitors Utilizing 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the synthesis of potent and selective Rho kinase (ROCK) inhibitors, utilizing the versatile starting material, 2,4-Dibromo-5-nitropyridine. This document details a representative multi-step synthetic protocol, encompassing key chemical transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. Furthermore, it offers insights into the underlying medicinal chemistry rationale, detailed experimental procedures, and protocols for the characterization and biological evaluation of the synthesized compounds. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage this synthetic strategy for the development of novel therapeutics targeting the Rho kinase signaling pathway.

Introduction: The Significance of Rho Kinase and the Strategic Role of this compound

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase, RhoA.[1] The RhoA/ROCK signaling pathway is a pivotal regulator of the actin cytoskeleton and is deeply involved in a multitude of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[2][3] Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, erectile dysfunction, and cancer metastasis, making ROCK an attractive target for therapeutic intervention.[4][5]

The pyridine scaffold has been identified as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding site of the kinase.[6][7] this compound is a highly valuable and versatile starting material for the construction of pyridine-based ROCK inhibitors.[8][9] The presence of two bromine atoms at positions 2 and 4, activated by the electron-withdrawing nitro group at position 5, allows for sequential and regioselective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the systematic and efficient introduction of various functionalities to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[1]

The Rho/ROCK Signaling Pathway: A Therapeutic Target

Extracellular signals, through G-protein coupled receptors (GPCRs), activate RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably myosin light chain phosphatase (MLCP), leading to its inhibition. This results in an increase in the phosphorylation of myosin light chain (MLC), which promotes actin-myosin contractility and the formation of stress fibers.[1] ROCK inhibitors typically function by competing with ATP for binding to the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets and modulating cellular function.[2]

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Hormones) GPCR GPCR Extracellular_Signals->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain (pMLC) ROCK->pMLC Promotes Phosphorylation ROCK_inhibitor ROCK Inhibitor (e.g., Pyridine-based) ROCK_inhibitor->ROCK MLCP->pMLC Dephosphorylates Cellular_Responses Cellular Responses (Contraction, Migration, etc.) pMLC->Cellular_Responses

Caption: The Rho/ROCK signaling pathway and the mechanism of ROCK inhibition.

Synthetic Strategy and Protocols

The following is a representative multi-step protocol for the synthesis of a pyridine-based ROCK inhibitor starting from this compound. This strategy involves a regioselective nucleophilic aromatic substitution at the more activated C4 position, followed by a Suzuki-Miyaura cross-coupling at the C2 position, reduction of the nitro group, and a final amide coupling to furnish the target molecule.

Synthetic_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate A: 2-Bromo-4-amino- 5-nitropyridine derivative Step1->Intermediate1 Step2 Step 2: Suzuki-Miyaura Cross-Coupling Intermediate1->Step2 Intermediate2 Intermediate B: 2-Aryl-4-amino- 5-nitropyridine derivative Step2->Intermediate2 Step3 Step 3: Nitro Group Reduction Intermediate2->Step3 Intermediate3 Intermediate C: 2-Aryl-4,5-diamino- pyridine derivative Step3->Intermediate3 Step4 Step 4: Amide Bond Formation Intermediate3->Step4 Final_Product Final Product: Pyridine-based ROCK Inhibitor Step4->Final_Product

References

Application Notes and Protocols: 2,4-Dibromo-5-nitropyridine as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2,4-dibromo-5-nitropyridine as a versatile intermediate in pharmaceutical synthesis. The unique substitution pattern of this pyridine derivative, featuring two reactive bromine atoms and an electron-withdrawing nitro group, offers a powerful platform for the construction of complex molecular architectures, particularly in the development of targeted therapeutics such as protein kinase inhibitors. We present a detailed analysis of its synthesis, reactivity, and application, including step-by-step protocols for key transformations and the synthesis of advanced intermediates.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Among the vast array of functionalized pyridines, this compound stands out as a highly valuable building block.[2] Its utility is rooted in the differential reactivity of its substituents, which allows for a programmed and regioselective introduction of various molecular fragments.

The electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, activating the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). This electronic activation, coupled with the presence of two halogen atoms at the 2- and 4-positions, makes this compound a key precursor in the synthesis of a variety of complex pharmaceutical agents, most notably inhibitors of the Akt protein kinase signaling pathway, which is a critical target in cancer therapy.[3][4]

This guide will elucidate the synthetic pathways involving this compound, providing both the theoretical underpinnings and practical, field-proven protocols to empower researchers in drug discovery and development.

Synthesis of the Key Intermediate: this compound

A reliable and scalable synthesis of this compound is paramount for its application in multi-step pharmaceutical manufacturing. The following protocol, adapted from patent literature, describes a robust method for its preparation.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from a suitable precursor.

Step 1: Synthesis of the Precursor (Illustrative)

The synthesis of the direct precursor to this compound can be achieved through various routes. For the purpose of this guide, we will focus on the subsequent bromination step, which is the key transformation to yield the title compound.

Step 2: Bromination to Yield this compound

  • Reaction Scheme:

    G reactant Precursor product This compound reactant->product Reaction Conditions reagent [Brominating Agent]

    Caption: General bromination scheme.

  • Materials and Reagents:

    • Precursor (e.g., a suitably substituted nitropyridine)

    • Brominating agent (e.g., phosphorus oxybromide or bromine)

    • Appropriate solvent (e.g., acetonitrile or acetic acid)

    • Standard laboratory glassware for reflux and work-up

    • Purification supplies (silica gel, solvents for chromatography)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the precursor in the chosen solvent.

    • Slowly add the brominating agent to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully pour it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic phases, wash sequentially with water and saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Regioselectivity: A Platform for Diverse Functionalization

The synthetic utility of this compound is defined by the distinct reactivity of its two bromine atoms, which is governed by the electronic influence of the nitro group. This allows for a sequential and controlled functionalization of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the C4-Position

The bromine atom at the C4-position is significantly more susceptible to nucleophilic attack than the bromine at the C2-position. This regioselectivity is a direct consequence of the stabilization of the Meisenheimer intermediate. When a nucleophile attacks the C4-position (ortho to the nitro group), the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance, leading to a more stable intermediate and a lower activation energy for this pathway.[5]

G This compound This compound Meisenheimer Intermediate (C4-attack) More Stable Intermediate (Resonance with NO2) This compound->Meisenheimer Intermediate (C4-attack) + Nu- 4-Substituted-2-bromo-5-nitropyridine 4-Substituted-2-bromo-5-nitropyridine Meisenheimer Intermediate (C4-attack)->4-Substituted-2-bromo-5-nitropyridine - Br-

Caption: C4-selective nucleophilic aromatic substitution.

Protocol 2: Regioselective Amination at the C4-Position

This protocol demonstrates the selective substitution of the C4-bromo with an amine nucleophile, a common step in the synthesis of kinase inhibitors.

  • Materials and Reagents:

    • This compound

    • Primary or secondary amine (e.g., cyclopentylamine)

    • Non-nucleophilic base (e.g., triethylamine, TEA)

    • Anhydrous solvent (e.g., acetonitrile)

    • Standard laboratory glassware for inert atmosphere reactions

    • TLC plates and developing chamber

    • Silica gel and solvents for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous acetonitrile in a flame-dried, inert gas-purged flask.

    • In a separate flask, prepare a solution of the amine and triethylamine in anhydrous acetonitrile.

    • Slowly add the amine/TEA solution to the stirred solution of this compound at room temperature.

    • Stir the reaction mixture at room temperature, monitoring its progress by TLC until the starting material is consumed (typically within 10-15 minutes).

    • Concentrate the mixture under vacuum to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer.

    • Purify the crude product by silica gel column chromatography to yield the 4-amino-2-bromo-5-nitropyridine derivative.[5]

Palladium-Catalyzed Cross-Coupling: Functionalization at the C2-Position

Following the selective functionalization of the C4-position, the remaining bromine atom at the C2-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for modulating the pharmacological properties of the target molecule.

G 4-Substituted-2-bromo-5-nitropyridine 4-Substituted-2-bromo-5-nitropyridine Product Product 4-Substituted-2-bromo-5-nitropyridine->Product + R-B(OH)2 [Pd Catalyst, Base]

Caption: Suzuki-Miyaura coupling at the C2-position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a 4-substituted-2-bromo-5-nitropyridine with an arylboronic acid.

  • Materials and Reagents:

    • 4-Substituted-2-bromo-5-nitropyridine derivative

    • Arylboronic acid

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., potassium carbonate, cesium carbonate)

    • Degassed solvent system (e.g., 1,4-dioxane/water)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Standard work-up and purification supplies

  • Procedure:

    • To a Schlenk tube, add the 4-substituted-2-bromo-5-nitropyridine, arylboronic acid, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst under a positive flow of inert gas.

    • Add the degassed solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to obtain the desired biaryl product.[2][6]

Application in the Synthesis of AKT Kinase Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Consequently, inhibitors of Akt kinase are a major focus of cancer drug discovery. This compound is a key starting material in the synthesis of potent and selective Akt inhibitors.

The synthetic strategy typically involves an initial regioselective nucleophilic substitution at the C4-position, followed by a palladium-catalyzed cross-coupling at the C2-position to construct the core scaffold of the inhibitor. Subsequent reduction of the nitro group to an amine provides a handle for further elaboration of the molecule to optimize its binding to the kinase active site and its overall drug-like properties.

G cluster_0 Core Scaffold Synthesis cluster_1 Functional Group Interconversion This compound This compound Step 1: SNAr at C4 Step 1: SNAr at C4 This compound->Step 1: SNAr at C4 + Nucleophile 1 Step 2: Suzuki Coupling at C2 Step 2: Suzuki Coupling at C2 Step 1: SNAr at C4->Step 2: Suzuki Coupling at C2 + R-B(OH)2 Step 3: Nitro Reduction Step 3: Nitro Reduction Step 2: Suzuki Coupling at C2->Step 3: Nitro Reduction Step 4: Further Elaboration Step 4: Further Elaboration Step 3: Nitro Reduction->Step 4: Further Elaboration AKT Kinase Inhibitor AKT Kinase Inhibitor Step 4: Further Elaboration->AKT Kinase Inhibitor

Caption: General workflow for AKT inhibitor synthesis.

Data Summary

Reaction Type Position Key Reagents Typical Conditions Significance
Nucleophilic Aromatic Substitution (SNAr)C4Amines, Alcohols, ThiolsRoom Temperature, BaseIntroduction of diverse functional groups with high regioselectivity.[5]
Suzuki-Miyaura CouplingC2Arylboronic acidsPd(0) catalyst, Base, HeatFormation of C-C bonds to create biaryl structures.[6]
Nitro Group ReductionC5Fe/HCl, H₂/Pd-CAcidic or CatalyticConversion to an amine for further functionalization.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity, particularly the predictable regioselectivity of nucleophilic aromatic substitution and the utility of the remaining bromine for cross-coupling reactions, provides a robust platform for the efficient construction of complex drug candidates. The protocols and principles outlined in this guide are intended to facilitate the application of this valuable building block in the discovery and development of novel therapeutics, particularly in the area of kinase inhibitor research.

References

Application Notes & Protocols: Strategic Suzuki Cross-Coupling of 2,4-Dibromo-5-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Dibromo-5-nitropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and powerful building block. Its unique electronic and steric profile, characterized by two distinct bromine atoms at the C2 and C4 positions and a potent electron-withdrawing nitro group at C5, offers a gateway to complex, selectively-functionalized pyridine derivatives.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for carbon-carbon bond formation, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of diverse organoboron reagents.[1][2][3] Applying this reaction to this compound is not merely a synthetic step; it is a strategic decision. The inherent difference in reactivity between the C2-Br and C4-Br bonds allows for selective, sequential functionalization, enabling the construction of intricate molecular architectures that would be challenging to access through other means. This guide provides an in-depth exploration of the mechanistic nuances, regioselective control, and practical protocols for leveraging Suzuki couplings on this high-value substrate.

Mechanistic Rationale & The Challenge of Regioselectivity

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions with complex substrates like this compound.

The Catalytic Cycle

The reaction proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.

  • Transmetalation: The organic moiety from the activated organoboron species (e.g., an arylboronic acid treated with a base) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl Oxidative Addition (Ar¹-X) PdII_Coupling L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Coupling Transmetalation (Ar²-B(OR)₂ + Base) PdII_Coupling->Pd0 Reductive Elimination Product Coupled Product (Ar¹-Ar²) PdII_Coupling->Product Ar1X This compound (Ar¹-X) Ar1X->Pd0 Ar2B Organoboron Reagent (Ar²-B(OR)₂) Ar2B->PdII_Aryl

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

Controlling Regioselectivity

For dihalogenated pyridines, the site of the initial oxidative addition dictates the final product's structure. Several factors govern this selectivity:

  • Electronic Effects: The pyridine nitrogen and the C5-nitro group strongly withdraw electron density, activating both C-Br bonds towards oxidative addition. Conventionally, the C2 position in pyridines is considered more electron-deficient, often leading to preferential reaction at this site.[6][7]

  • Steric Hindrance: The palladium catalyst's ligand sphere plays a decisive role. Bulky, sterically demanding ligands can restrict access to the more hindered C2 position (adjacent to the pyridine nitrogen), thereby promoting reaction at the C4 position.[8] This provides a powerful tool for inverting the "natural" reactivity.

  • Catalyst System: The choice of palladium precursor, ligand, and even the palladium-to-ligand ratio can dramatically shift the regiochemical outcome. For instance, studies on 2,4-dibromopyridine have shown that low PPh₃:Pd ratios can favor C4 coupling, while higher ratios favor the C2 position.[8] The use of bulky N-heterocyclic carbene (NHC) ligands is a modern and highly effective strategy for achieving high C4 selectivity.[8]

By carefully selecting the catalytic system, a researcher can direct the coupling to either the C2 or C4 position, reserving the remaining bromine for subsequent transformations.

Application Protocol: Selective C4-Arylation

This protocol details a method for the selective mono-arylation of this compound at the C4 position, a synthetically valuable transformation that yields a 4-aryl-2-bromo-5-nitropyridine intermediate.

Materials and Equipment
  • Reagents:

    • This compound

    • Arylboronic acid (1.1 - 1.2 equivalents)

    • Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

    • t-Bu₃P-HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate) (4-6 mol%) or other bulky phosphine ligand

    • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equivalents)

    • Anhydrous, degassed 1,4-Dioxane

    • Degassed deionized water

  • Equipment:

    • Oven-dried Schlenk flask or reaction tube with a screw cap

    • Magnetic stir bar

    • Condenser (if refluxing)

    • Inert atmosphere line (high-purity Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).[9][10]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor, such as Pd(OAc)₂ (0.03 equiv.), and the bulky phosphine ligand, such as t-Bu₃P-HBF₄ (0.06 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water.[12][13] The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration).

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-2-bromo-5-nitropyridine product.[14]

Data Summary: Optimizing for Regioselectivity

The choice of catalyst, ligand, base, and solvent is critical for controlling the outcome of the reaction. The following table summarizes conditions that influence regioselectivity for 2,4-dihalopyridine systems.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Major ProductApprox. Yield (%)Reference(s)
Pd(OAc)₂ (2)PPh₃ (4.4)K₃PO₄ (2)Dioxane100C4-Coupled~60-80[6]
Pd(OAc)₂ (2)PPh₃ (8)K₃PO₄ (2)Dioxane100C2-Coupled~70-90[6]
Pd-PEPPSI-IPr (3)(NHC ligand)K₂CO₃ (2)Dioxane/H₂O80C4-Coupled>90[8]
Pd(PPh₃)₄ (5)(PPh₃ is the ligand)Na₂CO₃ (2)Toluene/EtOH/H₂ORefluxC2-Coupled~80-95[15]
Pd(dppf)Cl₂ (3)(dppf is the ligand)K₂CO₃ (2)DME80C2-Coupled>90[11][16]

This table is a representative summary based on analogous dihalopyridine systems. Yields are approximate and substrate-dependent. DME = Dimethoxyethane.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient degassing (oxygen presence); poor reagent quality.Use a fresh bottle of catalyst or an air-stable pre-catalyst. Improve degassing via freeze-pump-thaw cycles or extended sparging with inert gas.[17][18]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure rigorous degassing of all solvents (including water) and maintain a strict inert atmosphere throughout the reaction.[17][19]
Protodeborylation Boronic acid is sensitive to harsh basic/aqueous conditions or high temperatures.Use a milder base (e.g., K₃PO₄, CsF). Consider using a more stable boronic ester (e.g., pinacol ester). Reduce reaction time or temperature.[17][20]
Dehalogenation of Substrate Presence of hydride sources (e.g., from solvent degradation or impurities).Use high-purity, anhydrous solvents. Screen different base/solvent combinations.[20]
Poor Regioselectivity Suboptimal ligand choice or ligand:metal ratio.To favor C4: Use bulky ligands (e.g., t-Bu₃P, NHCs) and carefully control stoichiometry. To favor C2: Use less bulky ligands like PPh₃ or dppf.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and powdered reagents.

  • Reagent Hazards:

    • This compound: Is an irritant and potentially toxic. Avoid skin contact and inhalation.

    • Palladium Catalysts: Are heavy metal compounds. Handle with care to avoid creating dust.

    • Solvents: 1,4-Dioxane and other organic solvents are flammable and toxic.

    • Bases: Inorganic bases like K₃PO₄ can be corrosive or irritating.

  • Pressure: When heating a sealed reaction vessel, never fill it more than two-thirds full and always use a blast shield.[21]

References

Application Notes and Protocols for the Regioselective Suzuki Coupling of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nitropyridines in Drug Discovery

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, making nitropyridines valuable precursors for a diverse array of functionalized molecules with potential biological activity.[1] Specifically, 2,4-disubstituted-5-nitropyridines are key building blocks in the synthesis of compounds targeting a range of diseases. The ability to selectively introduce substituents at either the C2 or C4 position of a dihalogenated nitropyridine precursor via cross-coupling reactions is a critical tool for drug development professionals, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[2][3] However, when applied to dihalogenated heterocycles such as 2,4-dibromo-5-nitropyridine, controlling the regioselectivity of the coupling presents a significant synthetic challenge. This application note provides a detailed guide for researchers and scientists on achieving high regioselectivity in the Suzuki coupling of this compound, delving into the mechanistic principles that govern the reaction outcome and offering field-proven protocols for selective C4 or C2 arylation.

The Mechanistic Cornerstone: Understanding and Controlling Regioselectivity

The regioselectivity of the Suzuki-Miyaura coupling of this compound is primarily dictated by the initial oxidative addition of the palladium(0) catalyst to one of the two carbon-bromine bonds.[4] The relative rates of oxidative addition at the C2 and C4 positions are influenced by a delicate interplay of electronic and steric factors, which can be strategically manipulated through the judicious choice of catalyst, ligands, and reaction conditions.

Electronic Effects: A Tale of Two Positions

In 2,4-dihalopyridines, the C2 position is generally more electron-deficient due to the inductive effect of the adjacent nitrogen atom, making it inherently more susceptible to oxidative addition by an electron-rich Pd(0) complex.[5][6] This typically leads to a preference for C2-arylation under standard Suzuki coupling conditions. The presence of a strongly electron-withdrawing nitro group at the C5 position further enhances the electrophilicity of the entire pyridine ring, activating both the C2 and C4 positions towards nucleophilic attack and oxidative addition.

Steric Hindrance and Ligand Control: The Key to Inverting Selectivity

While electronic factors favor C2 coupling, steric hindrance around this position can be exploited to promote reaction at the less hindered C4 position. The use of bulky phosphine ligands or N-heterocyclic carbenes (NHCs) on the palladium center can disfavor the approach to the C2-Br bond, thereby steering the catalytic cycle towards oxidative addition at C4.[7]

Furthermore, the ligand-to-palladium ratio has been demonstrated to be a critical parameter in controlling regioselectivity. For instance, in the case of 2,4-dibromopyridine, a low triphenylphosphine (PPh₃) to palladium ratio (≤2.5:1) has been shown to favor the formation of multinuclear palladium species that exhibit a preference for C4-arylation.[4] Conversely, higher ligand-to-palladium ratios (≥3:1) tend to favor the formation of mononuclear palladium complexes that lead to the conventional C2-selectivity.[4]

Experimental Protocols

The following protocols are designed to provide a starting point for achieving high regioselectivity in the Suzuki coupling of this compound with arylboronic acids. Optimization may be necessary for specific substrates.

Protocol 1: Highly Regioselective C4-Arylation using a Sterically Hindered N-Heterocyclic Carbene (NHC) Ligand

This protocol is adapted from methodologies that have demonstrated high C4-selectivity in the coupling of 2,4-dichloropyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • --INVALID-LINK--(3-phenylallyl)palladium(II) (IPr-allyl-PdCl) (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Anhydrous and degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, IPr-allyl-PdCl, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-bromo-5-nitropyridine.

Protocol 2: Modulating Regioselectivity towards C2-Arylation with a Higher Ligand-to-Palladium Ratio

This protocol is based on the principle that a higher phosphine ligand to palladium ratio favors the formation of mononuclear palladium species that selectively react at the C2 position.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%, maintaining a 4:1 PPh₃:Pd ratio)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous and degassed toluene

  • Anhydrous and degassed water

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in degassed toluene and stir for 15 minutes to allow for complex formation.

  • To this solution, add this compound, the arylboronic acid, and Na₂CO₃.

  • Add degassed water (typically a 4:1 toluene:water ratio).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield the desired 2-aryl-4-bromo-5-nitropyridine.

Data Presentation: Summary of Conditions for Regioselective Coupling

Target Product Catalyst System Key Reaction Parameters Expected Outcome Supporting Rationale
4-Aryl-2-bromo-5-nitropyridine Pd-NHC (e.g., IPr-allyl-PdCl)Sterically demanding ligandHigh C4 selectivitySteric hindrance at the C2 position disfavors oxidative addition.[7]
4-Aryl-2-bromo-5-nitropyridine Low PPh₃:Pd ratio (e.g., ≤2.5:1)Formation of multinuclear Pd speciesPredominantly C4-arylationMultinuclear palladium clusters exhibit a preference for the less sterically hindered C4 position.[4]
2-Aryl-4-bromo-5-nitropyridine High PPh₃:Pd ratio (e.g., ≥3:1)Formation of mononuclear Pd speciesHigh C2 selectivityMononuclear palladium complexes are more sensitive to the inherent electronic preference for the C2 position.[4]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, arylboronic acid, catalyst, and base inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent stir_heat Stir and Heat (as required) solvent->stir_heat monitor Monitor Progress (TLC/LC-MS) stir_heat->monitor quench Cool and Quench monitor->quench Upon Completion extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Isolated Regioisomeric Product purify->product

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dibromo-5-nitropyridine in Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of two bromine atoms at positions susceptible to palladium-catalyzed cross-coupling and a potent electron-withdrawing nitro group, make it a versatile scaffold for the synthesis of complex molecular architectures. The differential reactivity of the C2 and C4 positions offers the potential for selective, sequential functionalization, enabling the rapid generation of diverse compound libraries from a single, readily available starting material.

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will explore the principles governing the regioselectivity of these transformations and provide field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Understanding the Regioselectivity: The Directing Influence of the Nitro Group

In palladium-catalyzed cross-coupling reactions of dihalogenated pyridines, the "conventional" site of reactivity is typically the C2 position, which is adjacent to the nitrogen atom. This preference is attributed to the inherent electronic properties of the pyridine ring, where the C2 carbon is more electropositive and the C2-halogen bond is weaker, facilitating oxidative addition of the palladium(0) catalyst.[1]

However, the presence of a strong electron-withdrawing group, such as the nitro group at the 5-position in our substrate, dramatically alters this landscape. The nitro group exerts a powerful electron-withdrawing effect through resonance and induction, which significantly influences the electron density distribution around the pyridine ring. This effect is most pronounced at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack in the transmetalation step of the catalytic cycle. Consequently, for substrates like this compound, a reversal of the "conventional" regioselectivity is often observed, with preferential functionalization occurring at the C4 position. This phenomenon has been noted in related systems; for instance, a nitro group at the C3-position of 2,4-dichloropyridine directs arylation almost exclusively to the C4 position.[1]

This predictable, yet "unconventional," C4-selectivity is a powerful tool for synthetic chemists, allowing for the strategic installation of a diverse array of functionalities while leaving the C2-bromine atom available for subsequent transformations.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the selective C4-functionalization of this compound. As with any catalytic reaction, optimization of parameters such as ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] For this compound, this reaction can be controlled to selectively form 4-aryl-2-bromo-5-nitropyridines.

Reaction Scheme:

Workflow for Suzuki-Miyaura Coupling:

reagents Reagent Preparation: - this compound - Arylboronic acid - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., K3PO4) - Solvent (e.g., 1,4-Dioxane/H2O) setup Reaction Setup: - Add solids to oven-dried flask - Purge with inert gas (Ar or N2) - Add degassed solvent reagents->setup 1. reaction Reaction Execution: - Heat to 90°C - Stir for 12-24 hours - Monitor by TLC or LC-MS setup->reaction 2. workup Workup & Purification: - Cool to room temperature - Dilute with EtOAc - Wash with H2O and brine - Dry over Na2SO4 - Concentrate in vacuo reaction->workup 3. purification Column Chromatography: - Silica gel - Elute with Hexane/EtOAc gradient workup->purification 4. product Product: 4-Aryl-2-bromo-5-nitropyridine purification->product 5.

Caption: Workflow for C4-Selective Suzuki-Miyaura Coupling.

Materials:

Reagent/MaterialSuggested SupplierGrade
This compoundCommercially available>97%
Arylboronic acidCommercially available>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercially available>99%
Potassium phosphate (K₃PO₄)Commercially availableAnhydrous, >98%
1,4-DioxaneCommercially availableAnhydrous, >99.8%
WaterIn-houseDegassed, deionized

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • To the flask, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-aryl-2-bromo-5-nitropyridine.

Protocol 2: C4-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[3][4] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Workflow for Sonogashira Coupling:

reagents Reagent Preparation: - this compound - Terminal alkyne - Pd catalyst (e.g., Pd(PPh3)4) - CuI - Base (e.g., Et3N) - Solvent (e.g., THF) setup Reaction Setup: - Add solids to oven-dried flask - Purge with inert gas - Add degassed solvent and base - Add terminal alkyne reagents->setup 1. reaction Reaction Execution: - Stir at room temperature - Monitor by TLC or LC-MS setup->reaction 2. workup Workup & Purification: - Filter through Celite - Concentrate in vacuo reaction->workup 3. purification Column Chromatography: - Silica gel - Elute with Hexane/EtOAc gradient workup->purification 4. product Product: 4-Alkynyl-2-bromo-5-nitropyridine purification->product 5.

Caption: Workflow for C4-Selective Sonogashira Coupling.

Materials:

Reagent/MaterialSuggested SupplierGrade
This compoundCommercially available>97%
Terminal alkyneCommercially available>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercially available>99%
Copper(I) iodide (CuI)Commercially available>99.5%
Triethylamine (Et₃N)Commercially availableAnhydrous, >99.5%
Tetrahydrofuran (THF)Commercially availableAnhydrous, >99.9%

Step-by-Step Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a 2:1 mixture of THF and Et₃N, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.1 equiv).[5]

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-alkynyl-2-bromo-5-nitropyridine.

Protocol 3: C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][6] This method allows for the selective introduction of primary or secondary amines at the C4 position of this compound.

Reaction Scheme:

Workflow for Buchwald-Hartwig Amination:

reagents Reagent Preparation: - this compound - Amine - Pd catalyst (e.g., Pd(OAc)2) - Ligand (e.g., X-Phos) - Base (e.g., KOt-Bu) - Solvent (e.g., Toluene) setup Reaction Setup: - Add solids to oven-dried flask - Purge with inert gas - Add degassed solvent and amine reagents->setup 1. reaction Reaction Execution: - Heat to 100°C (Microwave or conventional) - Monitor by TLC or LC-MS setup->reaction 2. workup Workup & Purification: - Cool to room temperature - Dilute with EtOAc - Wash with H2O and brine - Dry over Na2SO4 - Concentrate in vacuo reaction->workup 3. purification Column Chromatography: - Silica gel - Elute with Hexane/EtOAc gradient workup->purification 4. product Product: 4-Amino-2-bromo-5-nitropyridine purification->product 5.

References

Application Note & Experimental Protocol: Selective Sonogashira Coupling of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides a detailed protocol and expert insights for the selective Sonogashira coupling of 2,4-Dibromo-5-nitropyridine, a challenging substrate due to its multiple reaction sites and the electronic nature of the pyridine and nitro functionalities. We will explore the critical parameters governing regioselectivity, catalyst selection, and reaction optimization to facilitate the synthesis of mono- and di-alkynylated nitropyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[3] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.[4]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[5]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst. This is often the rate-determining step of the overall process.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, completing the cycle.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_Alkyne->Product CuX Cu(I)X Cu_Acetylide Cu(I)C≡CR CuX->Cu_Acetylide Base, R-C≡C-H Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX ArX Ar-X Alkyne R-C≡C-H caption Fig 1: The Sonogashira Catalytic Cycle

Fig 1: The Sonogashira Catalytic Cycle

Critical Considerations for Coupling with this compound

The unique structure of this substrate requires careful tuning of reaction conditions to achieve desired outcomes.

Regioselectivity: C4 vs. C2 Position

The reactivity of aryl halides in Sonogashira coupling follows the general trend I > OTf > Br >> Cl.[7] With two bromine atoms, the selectivity is dictated by electronic effects. The C4 position is activated by the para-nitro group and the ortho-pyridine nitrogen, making it more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. The C2 position is less activated. This differential reactivity allows for selective mono-alkynylation at the C4 position under controlled conditions.[5]

  • For Mono-alkynylation: Employ milder conditions, such as lower temperatures (RT to 50°C) and shorter reaction times. This exploits the higher reactivity of the C4-Br bond.

  • For Di-alkynylation: Harsher conditions are necessary to engage the less reactive C2-Br bond. This typically involves higher temperatures (80-100°C), longer reaction times, and a higher stoichiometry of the alkyne and base.[8]

Impact of the Electron-Withdrawing Nitro Group

The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring. This generally accelerates the rate-limiting oxidative addition step, which can be advantageous.[9] However, nitroarenes can sometimes participate in side reactions or lead to catalyst deactivation under harsh conditions, necessitating careful temperature control.

The Role of the Pyridine Moiety: Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[1] To mitigate this, the choice of ligand is critical.

  • Standard Ligands (e.g., PPh₃): While often part of the initial catalyst complex (e.g., PdCl₂(PPh₃)₂), triphenylphosphine may not be sufficient to prevent inhibition with pyridine-containing substrates.

  • Advanced Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[5][6] These ligands form stable, highly active monoligated palladium complexes that are less susceptible to inhibition and more efficient at promoting oxidative addition with challenging substrates.[6]

Copper Co-catalyst: To Use or Not to Use?

While the classic Sonogashira protocol employs a copper(I) co-catalyst, its presence can lead to the formation of alkyne homocoupling dimers (Glaser coupling), which complicates purification.[2]

  • Copper-Cocatalyzed: Generally faster and requires lower temperatures. Recommended for initial trials.

  • Copper-Free: Eliminates Glaser coupling byproducts. This is particularly useful for synthesizing complex molecules where purification is challenging.[10] Copper-free reactions often require more active catalyst systems (e.g., palladacycles or catalysts with bulky ligands) and may need higher temperatures or stronger bases.[11][12]

Experimental Protocol: Selective Mono-alkynylation at the C4-Position

This protocol details a reliable method for the selective coupling of a terminal alkyne to the C4 position of this compound. Phenylacetylene is used as a representative alkyne.

Materials and Reaction Parameters
Reagent/ParameterRecommended SupplierM.W.Amount (1 mmol scale)Moles (mmol)Equivalents
This compoundBenchChem282.88283 mg1.01.0
PhenylacetyleneSigma-Aldrich102.14123 µL (112 mg)1.11.1
PdCl₂(PPh₃)₂Strem Chemicals701.9035 mg0.050.05
Copper(I) Iodide (CuI)Acros Organics190.455 mg0.0250.025
Triethylamine (Et₃N)Fisher Scientific101.195 mL-Solvent
Tetrahydrofuran (THF), AnhydrousEMD Millipore72.115 mL-Solvent
Parameter Value
Temperature40 - 50 °C
Reaction Time4 - 8 hours
AtmosphereInert (Nitrogen or Argon)

Step-by-Step Procedure

Fig 2: Experimental Workflow Diagram
  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (283 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol), and copper(I) iodide (5 mg, 0.025 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times. Anhydrous and anaerobic conditions are crucial for catalyst stability and to prevent unwanted side reactions.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. The amine base serves to neutralize the HBr generated during the reaction.[11]

  • Degassing: Sparge the resulting suspension with a gentle stream of nitrogen or argon for 10-15 minutes to ensure the removal of all dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reagent Addition: Add phenylacetylene (123 µL, 1.1 mmol) dropwise via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 40-50 °C. Stir the reaction vigorously. The mixture will typically darken as the reaction progresses.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The starting material is UV active. A typical mobile phase for TLC is 20:1 Hexanes:Ethyl Acetate.

  • Work-up: Upon completion (disappearance of starting material), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate (2x10 mL).[7]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL) to remove copper salts, water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 2-bromo-5-nitro-4-(phenylethynyl)pyridine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Temperature too low for aryl bromide.[8]4. Catalyst inhibition by pyridine.1. Use fresh, high-quality catalyst and CuI.2. Ensure rigorous degassing of the reaction mixture.3. Increase temperature gradually to 60-80 °C.4. Add a more robust ligand like XPhos (2x Pd loading) or switch to a pre-formed NHC-Pd catalyst.[6]
Significant Homocoupling 1. Presence of oxygen.2. High concentration of copper catalyst.1. Improve inert atmosphere technique.2. Reduce CuI loading to 1-2 mol%.3. Switch to a copper-free protocol using a more active palladium catalyst and an inorganic base like K₂CO₃.[11]
Formation of Di-substituted Product 1. Reaction temperature too high.2. Reaction time too long.1. Reduce temperature to RT-40 °C.2. Monitor the reaction closely and quench as soon as the starting material is consumed.
Decomposition of Starting Material 1. Temperature too high.2. Base incompatibility with the nitro group.1. Lower the reaction temperature.2. Consider a milder inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF) instead of an amine.[14]

Conclusion

The Sonogashira coupling of this compound presents a synthetically valuable yet challenging transformation. By carefully controlling reaction parameters such as temperature, catalyst system, and reaction time, a high degree of regioselectivity for mono-alkynylation at the C4-position can be achieved. Understanding the underlying mechanistic principles and potential pitfalls, particularly catalyst inhibition and the reactivity difference between the two bromide positions, is paramount for success. This guide provides a robust starting point for researchers to develop and optimize this powerful cross-coupling reaction for their specific synthetic targets.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2,4-Dibromo-5-nitropyridine. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the selective formation of carbon-nitrogen bonds. Herein, we delve into the mechanistic underpinnings of this transformation, discuss the critical parameters influencing its success, and provide detailed, field-proven protocols for its execution. Particular emphasis is placed on understanding and controlling the regioselectivity of the amination on this di-substituted pyridine scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Aminopyridines

The 2,4-disubstituted-5-nitropyridine framework is a privileged scaffold in drug discovery. The presence of multiple functional handles—two bromine atoms at positions amenable to cross-coupling and a nitro group that can be readily reduced to an amine—offers a rich platform for the synthesis of diverse chemical libraries. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a particularly robust method for introducing a wide range of amino substituents onto the pyridine ring with exceptional functional group tolerance. This reaction has largely supplanted harsher, more traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation.

The successful and selective amination of this compound opens the door to a vast chemical space, allowing for the systematic exploration of structure-activity relationships in the development of novel therapeutics.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aminated pyridine product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar)Pd(II)(Br)L₂ Pd(0)L2->Oxidative_Addition Ar-Br This compound (Ar-Br) Ar-Br->Oxidative_Addition Amine_Coordination Amine Coordination [(Ar)Pd(II)(Br)(R₂NH)L] Oxidative_Addition->Amine_Coordination Amine R₂NH Amine->Amine_Coordination Deprotonation Deprotonation [(Ar)Pd(II)(NR₂)L] Amine_Coordination->Deprotonation Product Aminated Pyridine (Ar-NR₂) Deprotonation->Product Reductive Elimination Base Base Base->Deprotonation Product->Pd(0)L2 Regeneration

Controlling Regioselectivity: The C-2 vs. C-4 Position

A critical consideration in the amination of this compound is the regioselectivity of the reaction. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the strongly electron-withdrawing nitro group at the 5-position, render the C-2 and C-4 positions electronically distinct.

Based on extensive studies of similar dihalopyridine systems, the Buchwald-Hartwig amination of 2,4-dihalopyridines is highly regioselective for the C-2 position . This selectivity is attributed to the greater electrophilicity of the C-2 position, which is influenced by the adjacent pyridine nitrogen. The oxidative addition of the palladium catalyst is therefore kinetically favored at the C-2 carbon-bromine bond. It is anticipated that this compound will follow this reactivity pattern, yielding the 2-amino-4-bromo-5-nitropyridine as the major product under carefully controlled conditions.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. The following table summarizes these parameters and provides general guidance for the amination of this compound.

ParameterRecommended OptionsRationale and Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, Xantphos, BINAPThe choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands are generally preferred for amination of aryl bromides. XPhos and SPhos are often excellent starting points.
Base Cs₂CO₃, K₂CO₃, K₃PO₄, NaOtBuThe base is required to deprotonate the amine. Carbonate bases are generally milder and suitable for a broader range of functional groups. Sodium tert-butoxide is a stronger base that can be effective but may be less compatible with sensitive substrates.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used and effective for this transformation.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Higher temperatures may be required for less reactive amines.
Reaction Time 2-24 hoursReaction progress should be monitored by a suitable analytical technique such as TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Note: These are general procedures and may require optimization for specific amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Amination with a Non-Volatile Amine (e.g., Aniline)

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1 M in the limiting reagent)

experimental_workflow

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and XPhos.

  • Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-bromo-5-nitropyridine derivative.

Protocol 2: Procedure for Amination with a Volatile Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, deoxygenated dioxane (to achieve a concentration of ~0.1 M in the limiting reagent)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, deoxygenated dioxane, followed by the volatile amine via syringe.

  • Seal the reaction tube tightly and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or ligand- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and the solvent is properly degassed.- Screen alternative ligands (e.g., RuPhos) and bases (e.g., NaOtBu if compatible).
Formation of side products (e.g., hydrodehalogenation) - Presence of water or other protic sources- Unfavorable reductive elimination- Ensure strictly anhydrous conditions.- A different ligand may promote the desired reductive elimination over competing pathways.
Low regioselectivity - Reaction temperature too high- Inappropriate catalyst/ligand system- Lower the reaction temperature to favor the kinetically controlled product.- Screen different ligands that may enhance the inherent electronic preference for C-2 amination.
Difficulty in purification - Complex reaction mixture- Product instability- Optimize the reaction conditions to minimize side product formation.- Consider alternative purification techniques such as preparative HPLC.

Expert Insight: The presence of the nitro group can sometimes lead to undesired side reactions or catalyst inhibition. If issues persist, consider using a milder base such as K₂CO₃ and a more robust ligand like Xantphos. Additionally, for particularly challenging amines, the use of a pre-catalyst system can sometimes improve reproducibility and yield.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and highly regioselective transformation that provides facile access to valuable 2-amino-4-bromo-5-nitropyridine building blocks. By carefully controlling the reaction parameters, particularly the choice of ligand and base, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this reaction in drug discovery and development programs.

Application Note: Strategic Functionalization of 2,4-Dibromo-5-nitropyridine via Regioselective Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic aromatic substitution (SNAr) of 2,4-Dibromo-5-nitropyridine. We delve into the mechanistic principles governing the high regioselectivity of these reactions, explaining the causality behind experimental choices. Detailed, field-proven protocols for substitution with amine, alkoxide, and thiol nucleophiles are presented, supported by structured data tables and workflow diagrams to ensure reproducibility and success.

Introduction: The Chemistry of an Activated Heterocycle

This compound is a highly valuable building block in medicinal chemistry and materials science. Its utility is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for functionalizing (hetero)aromatic systems.[1][2] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which can stabilize the negatively charged intermediates formed during nucleophilic attack, particularly at the 2- and 4-positions.[3][4][5] This reactivity is dramatically amplified by the presence of a potent electron-withdrawing nitro group (-NO₂) at the 5-position.[6][7][8] The nitro group, through its strong resonance and inductive effects, further depletes the electron density of the ring, making the carbon atoms bonded to the bromine leaving groups highly electrophilic and ripe for substitution.

The general mechanism proceeds through a two-step addition-elimination pathway. First, a nucleophile attacks an electron-deficient carbon, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] Aromaticity is then restored in the second step by the expulsion of a bromide ion, a good leaving group, to yield the final substituted product.[9]

The Core Principle: Understanding Regioselectivity

A critical feature of SNAr reactions on 2,4-disubstituted-5-nitropyridines is the exceptional regioselectivity. The initial nucleophilic substitution overwhelmingly occurs at the C4 position. This is not a random outcome but a direct consequence of the thermodynamic stability of the intermediate Meisenheimer complex, a concept fundamental to predicting the reaction's course.[9][10]

  • Attack at C4 (Favored Pathway): When a nucleophile attacks the C4 position (ortho to the nitro group), the negative charge of the resulting Meisenheimer complex is effectively delocalized across the pyridine nitrogen and, most importantly, onto the oxygen atoms of the nitro group.[9][10] This extensive resonance stabilization significantly lowers the activation energy for this pathway, making it kinetically and thermodynamically favored.

  • Attack at C2 (Disfavored Pathway): Conversely, an attack at the C2 position (meta to the nitro group) results in an intermediate where the negative charge can be delocalized by the ring nitrogen but cannot be directly delocalized onto the nitro group via resonance.[9] This results in a less stable, higher-energy intermediate, making this pathway significantly slower and less likely to occur under kinetic control.

The predictable C4 selectivity makes this compound a reliable scaffold for synthesizing 4-substituted-2-bromo-5-nitropyridine derivatives, which can then be subjected to a second, often more forcing, substitution at the C2 position if desired.[9]

G cluster_main Regioselectivity of Nucleophilic Attack on this compound cluster_c4 C4 Attack (Ortho to NO₂) cluster_c2 C2 Attack (Meta to NO₂) start This compound c4_attack Attack at C4 c2_attack Attack at C2 nu Nucleophile (Nu⁻) nu->c4_attack Favored Path nu->c2_attack Disfavored Path meisenheimer_c4 Meisenheimer Intermediate (Charge on N and NO₂) c4_attack->meisenheimer_c4 Addition product_c4 4-Substituted Product meisenheimer_c4->product_c4 Elimination of Br⁻ stabilization HIGHLY STABILIZED (Resonance with NO₂) meisenheimer_c4->stabilization meisenheimer_c2 Meisenheimer Intermediate (Charge on N only) c2_attack->meisenheimer_c2 Addition product_c2 2-Substituted Product (Minor/Not Formed) meisenheimer_c2->product_c2 Elimination of Br⁻ destabilization LESS STABILIZED (No Resonance with NO₂) meisenheimer_c2->destabilization

Caption: Electronic basis for C4 regioselectivity in SNAr reactions.

Experimental Design: Key Parameters

Successful SNAr reactions hinge on the appropriate selection of nucleophile, solvent, base, and temperature. The following table summarizes typical conditions based on the class of nucleophile.

Nucleophile ClassExample NucleophileTypical Solvent(s)BaseTemperature (°C)Notes
Amines Primary/Secondary AminesAcetonitrile, Ethanol, DMFTriethylamine (TEA), K₂CO₃25 - 80A base is required to scavenge the HBr byproduct.[6][9]
Alkoxides Sodium Methoxide (NaOMe)Methanol, THFN/A (Nucleophile is basic)0 - 60The alkoxide acts as both the nucleophile and base.
Thiols Alkyl/Aryl ThiolsDMF, Acetonitrile, THFNaH, K₂CO₃, TEA25 - 80A base is needed to deprotonate the thiol to the more nucleophilic thiolate.[11][12]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

Protocol 1: Synthesis of 4-Amino-2-bromo-5-nitropyridine Derivatives

This protocol describes a general procedure for the regioselective substitution at the C4 position with a primary or secondary amine.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine nucleophile (e.g., Cyclopentylamine) (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and dissolve it in anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M).

  • Reagent Addition: In a separate flask, prepare a solution of the amine (1.1 equiv) and triethylamine (2.0 equiv) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred pyridine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under vacuum to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure 4-amino-2-bromo-5-nitropyridine derivative.[9]

Protocol 2: Synthesis of 4-Alkoxy-2-bromo-5-nitropyridine Derivatives

This protocol details the substitution using an alkoxide nucleophile, such as sodium methoxide.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Sodium Methoxide (1.1 equiv, either as a solid or a solution in Methanol)

  • Anhydrous Methanol or THF

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous methanol or THF in a round-bottom flask fitted with a magnetic stir bar and cooled in an ice bath (0 °C).

  • Reagent Addition: Slowly add sodium methoxide (1.1 equiv) to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography to yield the desired 4-alkoxy-2-bromo-5-nitropyridine.

Protocol 3: Synthesis of 4-Thioether-2-bromo-5-nitropyridine Derivatives

This protocol outlines the synthesis using a thiol nucleophile, which is first converted to the more reactive thiolate.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Thiol nucleophile (e.g., Thiophenol) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation (if using K₂CO₃): In a round-bottom flask, suspend K₂CO₃ (2.0 equiv) in anhydrous DMF. Add the thiol (1.1 equiv) and stir for 15-20 minutes at room temperature.

  • Reaction Setup: To the thiolate mixture, add a solution of this compound (1.0 equiv) in a small amount of DMF.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) if the reaction is slow. Monitor by TLC until completion (typically 1-5 hours).

  • Work-up: Pour the reaction mixture into a beaker containing water and extract with ethyl acetate (3x).

  • Extraction: Combine the organic layers and wash with water and then brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by flash column chromatography to afford the pure 4-thioether-2-bromo-5-nitropyridine.

G cluster_workflow General Experimental Workflow for SNAr start_node start_node process_node process_node qc_node qc_node output_node output_node A 1. Reaction Setup Dissolve this compound in anhydrous solvent. B 2. Reagent Preparation Prepare solution of nucleophile and base (if required). A->B C 3. Reagent Addition Add nucleophile solution dropwise to pyridine at appropriate temp. B->C D 4. Reaction Monitoring C->D D->C Incomplete E 5. Aqueous Work-up Quench reaction and partition between organic/aqueous phases. D->E Reaction Complete F 6. Extraction & Washing Extract with organic solvent. Wash with water and brine. E->F G 7. Drying & Concentration Dry over Na₂SO₄/MgSO₄, filter, and evaporate solvent. F->G H 8. Purification Purify via flash column chromatography. G->H I Final Product H->I

Caption: Generalized experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and highly predictable transformation that provides access to a wide array of functionalized pyridine building blocks. The reaction's outcome is governed by the powerful electronic stabilization afforded by the C-5 nitro group, which directs nucleophilic attack almost exclusively to the C4 position. By understanding this fundamental mechanistic principle and carefully controlling the reaction parameters—solvent, base, and temperature—researchers can reliably and efficiently synthesize 4-substituted-2-bromo-5-nitropyridine intermediates, paving the way for the development of complex molecular architectures for pharmaceutical and agrochemical applications.

References

The Strategic Utility of 2,4-Dibromo-5-nitropyridine in the Forge of Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Its prevalence in pharmaceuticals and functional materials drives the continuous search for versatile building blocks that allow for precise and efficient derivatization. Among these, 2,4-dibromo-5-nitropyridine has emerged as a highly valuable and strategic precursor. The presence of two chemically distinct bromine atoms, activated by a potent electron-withdrawing nitro group, offers a platform for sequential and regioselective functionalization, paving the way for the synthesis of complex, multi-substituted pyridine derivatives.

This guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, focusing on the key factors that govern regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are presented to empower researchers to harness the full synthetic potential of this versatile reagent.

The Chemical Personality of this compound: A Tale of Two Bromines

This compound (CAS No: 4487-57-4) is a crystalline solid that serves as a trifunctionalized pyridine derivative.[1] Its synthetic utility is primarily dictated by the electronic environment of the pyridine ring, which is heavily influenced by the interplay between the electronegative pyridine nitrogen and the strongly deactivating nitro group at the 5-position. This electronic arrangement renders the C2 and C4 positions highly electrophilic and susceptible to a variety of transformations.

The key to unlocking the synthetic potential of this molecule lies in understanding the differential reactivity of the two bromine substituents.

  • The C4-Bromine: This position is para to the electron-withdrawing nitro group. In Nucleophilic Aromatic Substitution (SNAr) reactions, nucleophilic attack at the C4 position is generally favored. The rationale for this selectivity lies in the superior stability of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance.[2]

  • The C2-Bromine: This position is ortho to both the pyridine nitrogen and the nitro group. In Palladium-Catalyzed Cross-Coupling reactions, the C2-bromine is typically more reactive. This is attributed to the higher electrophilicity of the C2 position, making it more susceptible to oxidative addition to the palladium(0) catalyst.[3]

This dichotomous reactivity allows for a strategic and stepwise approach to the synthesis of disubstituted pyridines, where one position can be selectively functionalized while leaving the other available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): A Regioselective Pathway to 4-Substituted Pyridines

The SNAr reaction is a powerful tool for the introduction of heteroatom nucleophiles onto the pyridine ring of this compound. The strong activation provided by the 5-nitro group facilitates these reactions, often under mild conditions.

Mechanistic Insight: The Stability of the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The subsequent elimination of the leaving group restores aromaticity.

As illustrated below, nucleophilic attack at the C4 position of this compound leads to a more stable Meisenheimer intermediate due to the direct delocalization of the negative charge onto the para-nitro group. This inherent stability dictates the regiochemical outcome of the reaction.

Caption: Regioselectivity in SNAr of this compound.

Protocol: Synthesis of 4-Amino-2-bromo-5-nitropyridine

This protocol describes the regioselective displacement of the C4-bromine with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (e.g., Triethylamine or Diisopropylethylamine, if using an amine salt)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.).

  • Dissolve the starting material in a suitable solvent (e.g., ethanol, to a concentration of 0.1-0.2 M).

  • Add the amine nucleophile (1.1-1.5 equiv.). If an aqueous solution of ammonia is used, it should be in excess.

  • If necessary, add a non-nucleophilic base like triethylamine (1.2 equiv.) to neutralize any generated HBr.

  • Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-amino-2-bromo-5-nitropyridine.[6]

Nucleophile ClassTypical SolventsTemperature (°C)Base (if needed)
AmmoniaEthanol, Water80 - 100-
Primary AminesEthanol, IPA/Water80 - RefluxTriethylamine
Secondary AminesAcetonitrile, DMF80 - 120DIPEA

Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at the C2 Position

Palladium-catalyzed cross-coupling reactions provide a powerful avenue for the formation of carbon-carbon and carbon-nitrogen bonds. With this compound, these reactions generally exhibit a preference for the C2 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-substituted pyridines.[7] The reaction involves the coupling of an organoboron species with an organohalide.

Mechanistic Considerations for Regioselectivity: The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[7] For 2,4-dibromopyridine, oxidative addition is favored at the more electrophilic C2 position.[3] The presence of the 5-nitro group is expected to further enhance the electrophilicity of both positions, but the inherent reactivity difference generally leads to preferential C2 coupling.

Suzuki_Workflow start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents reaction Reaction Heat (e.g., 90 °C) Inert Atmosphere reagents->reaction workup Work-up Extraction Washing reaction->workup purification Purification Column Chromatography workup->purification product 2-Aryl-4-bromo-5-nitropyridine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-Aryl-4-bromo-5-nitropyridine

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., 1,4-Dioxane/Water)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct linkage of terminal alkynes to the pyridine core, a valuable transformation for the synthesis of rigid molecular scaffolds.[9]

Mechanistic Highlights: The reaction proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[1] Reductive elimination yields the coupled product and regenerates the active palladium catalyst. The regioselectivity is again governed by the preferential oxidative addition at the C2 position.

Protocol: Synthesis of 2-Alkynyl-4-bromo-5-nitropyridine

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and CuI (4-10 mol%).

  • Add degassed solvent (e.g., THF) and the amine base (2.0-3.0 equiv.).

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at room temperature or heat gently (40-60 °C) as needed, monitoring by TLC.[1]

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with an organic solvent.

  • The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the synthesis of aryl amines, offering a broader substrate scope and milder conditions compared to traditional methods.[10]

Regioselectivity and Conditions: Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity at the C2 position. The choice of ligand is crucial for the efficiency of this reaction.[11]

Catalyst/Ligand SystemBaseSolventTemperature (°C)
Pd(OAc)2 / XPhosKOt-BuToluene100
Pd2(dba)3 / BINAPNaOt-BuDioxane80-110

Protocol: Synthesis of 2-(Arylamino)-4-bromo-5-nitropyridine

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Strong base (e.g., NaOt-Bu, K3PO4)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to a temperature between 80-120 °C.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its well-defined and predictable regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of diverse functionalities. This makes it an invaluable precursor for the synthesis of complex pyridine-based molecules, with wide-ranging applications in drug discovery and materials science. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can effectively leverage the unique chemical personality of this compound to accelerate their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2,4-Dibromo-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and maximizing the yield and purity of your desired product.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] However, the unique electronic and steric properties of this compound present specific challenges that require a nuanced approach to reaction optimization. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?

A1: The main challenges stem from three key features of the molecule:

  • Regioselectivity: With two distinct bromine atoms at the C2 and C4 positions, controlling which position reacts is a primary concern. The electronic nature of the pyridine ring, influenced by the electron-withdrawing nitro group, dictates the relative reactivity of the two C-Br bonds. Generally, the C4 position is more activated towards oxidative addition.[3][4]

  • Influence of the Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the reactivity of the pyridine ring. While it activates the halide positions for oxidative addition, it can also influence catalyst stability and participate in side reactions.[5][6] In some cases, the nitro group itself can act as a leaving group in palladium-catalyzed couplings.[7]

  • Potential for Side Reactions: Beyond regioselectivity issues, common side reactions in Suzuki couplings, such as protodehalogenation (replacement of a bromine with hydrogen) and homo-coupling of the boronic acid, can be prevalent and lead to reduced yields and complex purification.[8][9]

Q2: Which bromine (at C2 or C4) is expected to react first, and why?

A2: In the Suzuki coupling of 2,4-dihalopyridines, the regioselectivity is often directed by the electronic properties of the pyridine ring. The C4 position is generally more electron-deficient than the C2 position, making the C4-Br bond more susceptible to oxidative addition by the palladium(0) catalyst.[10] Therefore, under standard conditions, mono-arylation is expected to occur preferentially at the C4 position. However, this selectivity can be influenced and even reversed by the choice of ligands and reaction conditions.[3]

Q3: How does the choice of palladium catalyst and ligand affect the reaction outcome?

A3: The catalyst system is arguably the most critical factor in a successful Suzuki coupling.

  • Palladium Pre-catalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be effective.[11][12] Pd(II) sources require in situ reduction to the active Pd(0) species. For challenging substrates like this compound, more robust pre-catalysts like palladacycles or those incorporating Buchwald ligands (e.g., SPhos, XPhos) can offer higher activity and stability.[13][14]

  • Ligands: The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle.

    • Electron-rich and Bulky Ligands: Ligands like trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (Buchwald ligands) are often necessary for coupling less reactive aryl chlorides and can be beneficial for bromides by promoting efficient oxidative addition.[13][15]

    • Steric Hindrance: The steric bulk of the ligand can influence regioselectivity. For instance, highly hindered ligands might favor reaction at the less sterically encumbered position of the substrate.[3][16]

Q4: What is the role of the base, and which one should I choose?

A4: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[15][17] It activates the organoboron species by forming a more nucleophilic "ate" complex.

  • Common Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[18]

  • Base Strength and Solubility: The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly with less reactive boronic acids.[13] The solubility of the base is also important; using a solvent system where the base has some solubility (e.g., adding water to dioxane or THF) can be beneficial.[13]

  • Substrate Compatibility: For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) may be a better choice.[15]

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following:

Potential Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not have been generated or has been deactivated.[13] Ensure you are using a high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[13] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system.[13]
Inefficient Oxidative Addition The C-Br bond may not be reacting with the palladium catalyst. This is less common for aryl bromides but can be an issue. Using more electron-rich and bulky ligands (e.g., Buchwald ligands) can facilitate this step.[13] Increasing the reaction temperature may also help overcome the activation barrier.[13]
Poor Boronic Acid Reactivity The boronic acid may not be sufficiently activated for transmetalation. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13] Ensure the base is finely powdered. Consider adding a small amount of water to your organic solvent (e.g., dioxane/water 4:1) to improve base solubility and promote the formation of the active boronate species.[13]
Low Reaction Temperature Many Suzuki couplings require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[19] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can indicate the formation of byproducts.

Side Product Potential Cause & Explanation Recommended Solution
Protodehalogenation Product (2-Bromo-3-nitropyridine or 4-Bromo-3-nitropyridine) The aryl halide is reduced, and the bromine is replaced by a hydrogen atom.[8] This can occur if the transmetalation step is slow, allowing for competing pathways where a hydride source (e.g., solvent, base) reacts with the palladium intermediate.[20]Speed up Transmetalation: Use a stronger, more soluble base (e.g., Cs₂CO₃, K₃PO₄) and consider a boronic ester (e.g., pinacol ester) which can be more stable.[21] • Change Solvent: Solvents like THF or DMF might be less prone to acting as a hydride source compared to alcohols.[22] • Optimize Ligand: Use a ligand known to promote fast reductive elimination.
Homo-coupling Product (Biphenyl from Boronic Acid) Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic cycle.[9]Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[13] • Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homo-coupling.
Protodeboronation Product (Arene from Boronic Acid) The boronic acid reacts with a proton source (often water or solvent) to replace the -B(OH)₂ group with a hydrogen atom.[21] This is more common with electron-deficient or heteroaromatic boronic acids and can be accelerated by high temperatures and strong bases.[13]Use Milder Conditions: Employ a milder base like KF.[13] • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[21][23] • Anhydrous Conditions: For very sensitive substrates, run the reaction under strictly anhydrous conditions.[13]
Problem 3: Poor Regioselectivity (Mixture of C2 and C4 Coupled Products)

Obtaining a mixture of isomers can complicate purification and reduce the yield of the desired product.

Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Mixed Selectivity The choice of catalyst, ligand, and solvent can all influence the regiochemical outcome.[3]
High Reaction Temperature or Long Reaction Time Under forcing conditions, the less reactive C-Br bond may start to react, leading to a mixture of mono-arylated products or even di-arylation.

Experimental Protocols & Visualizations

General Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][19][24]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Transmetal Transmetalation RPdR R¹-Pd(II)L₂-R² Transmetal->RPdR RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X (this compound) ArX->OxAdd ArB R²B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Suzuki Coupling Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Low/No Conversion Check_Conversion->No_Conversion No Yes_Conversion SM Consumed, Low Product Check_Conversion->Yes_Conversion Yes Catalyst Check Catalyst Activity (Use fresh catalyst, inert atm) No_Conversion->Catalyst Protodehalogenation Protodehalogenation? (Br replaced by H) Yes_Conversion->Protodehalogenation Homocoupling Homo-coupling? (Biphenyl byproduct) Yes_Conversion->Homocoupling Protodeboronation Protodeboronation? (Boronic acid decomposition) Yes_Conversion->Protodeboronation Base_Solvent Optimize Base/Solvent (Stronger base, add H₂O) Catalyst->Base_Solvent Temperature Increase Temperature Base_Solvent->Temperature Solve_PDH Speed up Transmetalation (Stronger base, change solvent) Protodehalogenation->Solve_PDH Solve_HC Rigorous Degassing Homocoupling->Solve_HC Solve_PDB Use Milder Base Protect Boronic Acid (BPin) Protodeboronation->Solve_PDB

Caption: A decision tree for troubleshooting low yield issues.

Protocol 1: Standard Conditions for C4-Selective Mono-Arylation

This protocol provides a robust starting point for the selective coupling at the C4 position.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).[12]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio, to a concentration of 0.1 M relative to the pyridine) via syringe.[18]

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Sterically Hindered or Electron-Rich Boronic Acids

For more challenging coupling partners, a more active catalyst system is often required.

  • Vessel Preparation: Follow step 1 from Protocol 1, using the sterically hindered or electron-rich boronic acid (1.3 equiv) and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst like XPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., 2-MeTHF or CPME) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and monitor progress.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1.

References

Technical Support Center: Reactions of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,4-Dibromo-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions encountered during its use, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Troubleshooting Guide - Unraveling Unexpected Results

This section is dedicated to diagnosing and resolving common issues that may arise during reactions with this compound.

Issue 1: Formation of Isomeric Mono-substituted Products

Question: I am trying to synthesize a di-substituted product by reacting this compound with two equivalents of my nucleophile, but I am isolating a significant amount of a mono-substituted byproduct. How can I improve the yield of my desired di-substituted product and which isomer of the mono-substituted product is likely forming?

Answer:

The formation of a mono-substituted product is a common outcome when the reaction is not driven to completion. The key to understanding which isomer is likely forming lies in the principles of Nucleophilic Aromatic Substitution (SNAr).

Causality: The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the nitro group at the 5-position. This electronic arrangement activates both bromine atoms at the C2 and C4 positions for nucleophilic attack. However, the attack is not random. The regioselectivity is governed by the stability of the intermediate Meisenheimer complex.

  • Attack at C4 (para to the nitro group): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the adjacent nitro group. This provides significant resonance stabilization, lowering the activation energy for this pathway.

  • Attack at C2 (ortho to the nitro group): An attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. Consequently, the intermediate is less stable, and this pathway has a higher activation energy.

Therefore, the initial nucleophilic substitution overwhelmingly occurs at the C4 position, leading to the formation of 4-substituted-2-bromo-5-nitropyridine as the primary mono-substituted byproduct.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: To drive the reaction to di-substitution, longer reaction times or higher temperatures may be necessary to substitute the less reactive bromine at the C2 position.

  • Use a Stronger Nucleophile or Base: A more potent nucleophile can increase the rate of the second substitution. If the nucleophile is generated in situ using a base, ensure the base is strong enough and used in sufficient stoichiometry.

  • Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.

Parameter Recommendation for Di-substitution Rationale
Reaction Time Increase incrementallyAllows for the slower second substitution to occur.
Temperature Increase in 10-20°C incrementsProvides the necessary activation energy for the second substitution.
Nucleophile Conc. Use a slight excess (2.1-2.5 equiv.)Drives the equilibrium towards the di-substituted product.

Visualizing the Regioselectivity:

regioselectivity cluster_main Nucleophilic Attack on this compound cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) 2,4-DBNP This compound Meisenheimer_C4 Meisenheimer Complex (C4) More Stable 2,4-DBNP->Meisenheimer_C4 + Nu⁻ Meisenheimer_C2 Meisenheimer Complex (C2) Less Stable 2,4-DBNP->Meisenheimer_C2 + Nu⁻ Nu Nucleophile (Nu⁻) Product_C4 4-Nu-2-bromo-5-nitropyridine Meisenheimer_C4->Product_C4 - Br⁻ Product_C2 2-Nu-4-bromo-5-nitropyridine Meisenheimer_C2->Product_C2 - Br⁻

Caption: Regioselectivity of the first nucleophilic substitution.

Issue 2: Presence of Debrominated Byproducts

Question: My reaction mixture shows the presence of mono-bromo-nitropyridine and even 5-nitropyridine. What could be causing this debromination?

Answer:

The loss of one or both bromine atoms without substitution by the intended nucleophile is a known side reaction for haloarenes, often referred to as hydrodehalogenation or simply dehalogenation.

Causality: This side reaction can be promoted by several factors:

  • Reducing Agents: Trace impurities of reducing agents in your reagents or solvents can lead to the reductive cleavage of the C-Br bond. Some nucleophiles themselves can act as reducing agents under certain conditions.

  • Catalytic Hydrogenation Conditions: If you are performing a reaction that involves a catalyst and a hydrogen source (e.g., palladium on carbon and H₂ gas, or transfer hydrogenation conditions), reductive debromination can compete with other desired transformations.

  • Strongly Basic Conditions: In the presence of very strong bases, elimination reactions or the formation of organometallic intermediates followed by protonolysis can lead to debromination.

Troubleshooting Protocol:

  • Purify Reagents and Solvents: Ensure all reagents and solvents are free from reducing impurities. Distillation of solvents and recrystallization of solid reagents can be beneficial.

  • Degas the Reaction Mixture: If you suspect radical-mediated debromination, degassing the solvent by bubbling with an inert gas like nitrogen or argon can help.

  • Avoid Harsh Reducing Conditions: If possible, choose reaction conditions that do not involve strong reducing agents if debromination is a concern.

  • Control Basicity: Use the minimum necessary amount of base and consider using a weaker base if the reaction allows.

Issue 3: Unwanted Reduction of the Nitro Group

Question: I am observing the formation of byproducts where the nitro group has been converted to an amino group or other reduced nitrogen functionalities. Why is this happening and how can I prevent it?

Answer:

The nitro group is susceptible to reduction under various chemical conditions.

Causality:

  • Nucleophiles with Reducing Properties: Certain nucleophiles, such as thiols or some amines, can reduce nitro groups, especially at elevated temperatures.

  • Presence of Reducing Agents: As with debromination, contaminating reducing agents can lead to the reduction of the nitro group. Common laboratory reagents like sodium borohydride or lithium aluminum hydride, if not carefully quenched, can cause this side reaction.

  • Catalytic Hydrogenation: This is a common method for nitro group reduction. If your synthetic route involves a hydrogenation step, it is crucial to perform it at a stage where the nitro group is intended to be reduced.

Troubleshooting Protocol:

  • Screen Nucleophiles: If you suspect your nucleophile is the reducing agent, consider running the reaction at a lower temperature or for a shorter duration. If possible, explore alternative nucleophiles with similar reactivity but lower reducing potential.

  • Strict Control of Reagents: Ensure no unintended reducing agents are present in the reaction mixture.

  • Strategic Synthesis Planning: If a reduction of the nitro group is desired, it should be planned as a separate, deliberate step in your synthetic sequence.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can the nitro group itself be displaced in reactions of this compound?

A1: While displacement of a nitro group via SNAr is less common than halide displacement, it is possible under certain conditions, especially with highly activated systems and potent nucleophiles. However, for this compound, the bromine atoms at the activated C2 and C4 positions are significantly better leaving groups, and their displacement will be the overwhelmingly favored reaction pathway.

Q2: I am observing a dark coloration in my reaction mixture. Is this normal?

A2: The formation of colored byproducts is common in reactions involving nitroaromatic compounds. This can be due to the formation of Meisenheimer complexes, which are often highly colored, or the generation of minor, highly conjugated side products. While a change in color is expected, the formation of a large amount of insoluble, dark tar may indicate decomposition and warrants a re-evaluation of the reaction conditions (e.g., lowering the temperature).

Q3: Is hydrolysis of the bromo groups a concern?

A3: Yes, hydrolysis to form 2-bromo-4-hydroxy-5-nitropyridine or 4-bromo-2-hydroxy-5-nitropyridine can occur, particularly if water is present in the reaction mixture and the conditions are basic or acidic. The C4-bromo group is more susceptible to hydrolysis for the same reasons it is more susceptible to other nucleophiles. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents.

Q4: Can the pyridine ring open under my reaction conditions?

A4: Pyridine ring-opening is a possibility with highly activated pyridines in the presence of strong nucleophiles. However, for most standard SNAr conditions with common nucleophiles, this is not a major concern with this compound. Extremely harsh conditions, such as the use of very strong bases at high temperatures, could potentially lead to ring-opening side products.

Section 3: Experimental Protocols

Protocol 1: Selective Mono-substitution at the C4 Position

This protocol is designed to favor the formation of 4-substituted-2-bromo-5-nitropyridine.

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or Acetonitrile) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the nucleophile (1.0-1.1 eq) in the same anhydrous solvent.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Di-substitution

This protocol aims to replace both bromine atoms.

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere.

  • Add the nucleophile (2.1-2.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid or in solution, add it dropwise.

  • If required, add a suitable base (e.g., triethylamine, potassium carbonate) to facilitate the reaction.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir until the mono-substituted intermediate is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the di-substituted product using appropriate chromatographic or recrystallization techniques.

Visualizing the General Reaction Pathway:

reaction_workflow cluster_workflow General Reaction Workflow Start Start Reagents This compound + Nucleophile + Solvent/Base Start->Reagents Reaction Reaction (Temperature, Time) Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Desired Product Purification->Product Side_Products Side Products Purification->Side_Products

Caption: A generalized workflow for reactions with this compound.

Technical Support Center: Purification of 2,4-Dibromo-5-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dibromo-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile tri-substituted pyridine derivative.[1][2] As a key intermediate in the synthesis of various pharmaceuticals, including AKT kinase inhibitors and antihypertensive agents, achieving high purity of this compound is critical for the success of subsequent synthetic steps.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure you can confidently navigate the purification process.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Presence of Starting Material in the Purified Product

Scenario: After purification by column chromatography or recrystallization, TLC or HPLC analysis indicates the presence of the starting material (e.g., 2,4-dibromopyridine or a precursor from a multi-step synthesis).

Potential Causes & Solutions:

  • Incomplete Reaction: The most common reason for the presence of starting material is an incomplete reaction.

    • Solution: Before purification, ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC).[4] A co-spot of the reaction mixture with the starting material can help confirm if any starting material remains. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, if the reaction conditions permit.

  • Inefficient Purification: The chosen purification method may not be adequate to separate the product from the starting material, especially if they have similar polarities.

    • Solution (Column Chromatography): Optimize the mobile phase. For non-polar starting materials like 2,4-dibromopyridine, a less polar solvent system, such as a higher ratio of hexane in a hexane/ethyl acetate mixture, will elute the starting material first. A gradient elution, gradually increasing the polarity, can effectively separate the more polar this compound. A common starting point for the chromatography of similar pyridine derivatives is a mixture of dichloromethane and hexane.[5]

    • Solution (Recrystallization): Choose a solvent system where the starting material is significantly more soluble than the desired product at room temperature or when cooled. This will keep the starting material in the mother liquor.

Issue 2: Contamination with Positional Isomers

Scenario: Spectroscopic analysis (e.g., ¹H NMR) of the purified product suggests the presence of one or more isomeric byproducts.

Potential Causes & Solutions:

  • Lack of Regioselectivity in Nitration: The nitration of 2,4-dibromopyridine can potentially yield other isomers, such as 2,4-dibromo-3-nitropyridine or 2,4-dibromo-6-nitropyridine, although the 5-nitro isomer is generally favored due to the directing effects of the existing substituents. The formation of isomers is a common challenge in the synthesis of substituted pyridines.

    • Solution (Reaction Conditions): Carefully control the nitration conditions. Lower temperatures and slow, controlled addition of the nitrating agent can enhance the regioselectivity of the reaction.

    • Solution (Purification): Positional isomers often have very similar polarities, making their separation challenging.

      • Column Chromatography: High-performance flash chromatography with a shallow solvent gradient is often necessary. Experiment with different solvent systems, such as toluene/ethyl acetate or dichloromethane/methanol, to find the optimal separation conditions.

      • Recrystallization: Fractional crystallization can sometimes be effective. This involves multiple recrystallization steps, where the crystals from each step are collected and re-purified.

      • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve high purity.[6]

Issue 3: Oily Product Instead of a Crystalline Solid

Scenario: After removing the solvent post-chromatography or during recrystallization, the product is obtained as an oil rather than the expected yellow crystalline solid.[1]

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Re-purify the product using column chromatography with a very slow gradient to ensure the removal of all impurities.

  • Residual Solvent: Trapped solvent can lower the melting point and prevent crystallization.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove stubborn solvents, but care must be taken to avoid decomposition.

  • Supersaturation (during recrystallization): The solution may be too concentrated, leading to oiling out instead of crystallization.

    • Solution: Add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool very slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is a good starting solvent system for column chromatography of this compound?

A good starting point for normal-phase silica gel chromatography is a mixture of non-polar and polar solvents. Based on the purification of the related compound 2,4-dibromopyridine, a mixture of hexane and dichloromethane is a reasonable starting point.[5] You can begin with a low polarity mixture (e.g., 9:1 hexane:dichloromethane) and gradually increase the polarity by increasing the proportion of dichloromethane. Alternatively, a hexane/ethyl acetate system is also a common choice for separating compounds of moderate polarity.

Q2: What are some suitable solvents for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this compound, which has a melting point of 99°C, solvents with a range of polarities should be screened.[4] Common choices for recrystallizing similar organic compounds include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.

  • Solvent Mixtures: Hexane/ethyl acetate, hexane/dichloromethane, or ethanol/water.[7]

To find the best solvent, small-scale solubility tests should be performed.

Q3: How can I visualize this compound on a TLC plate?

This compound, being an aromatic and conjugated system, should be visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator.[8] The compound will appear as a dark spot where it quenches the fluorescence. For further visualization, or if the compound is not UV-active, various chemical stains can be used. A potassium permanganate stain can be effective for compounds with oxidizable functional groups.[9] Anisaldehyde or vanillin stains are also good general-purpose stains for many organic compounds.[8]

Q4: My purified this compound has a brownish tint. What could be the cause and how can I remove the color?

A brownish tint can indicate the presence of colored impurities, which are often highly conjugated or polymeric byproducts formed during the reaction.

  • Cause: These impurities can arise from side reactions, especially if the reaction temperature was too high or if the reaction was exposed to light.

  • Solution:

    • Activated Carbon (Charcoal): During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Column Chromatography: A column packed with silica gel is often effective at retaining these polar, colored impurities at the top of the column, allowing the desired, less colored product to elute.

Q5: What are the expected R_f values for this compound on a TLC plate?

The R_f (retardation factor) value is highly dependent on the stationary phase (e.g., silica gel, alumina) and the mobile phase used. Therefore, there is no universal R_f value. However, for a moderately polar compound like this compound on a silica gel plate, you can expect the following trends:

  • In a non-polar solvent system like pure hexane, the R_f value will be very low (close to 0).

  • In a moderately polar system like 4:1 hexane:ethyl acetate, the R_f value will likely be in the range of 0.2 - 0.5.

  • In a more polar solvent system like 1:1 hexane:ethyl acetate, the R_f value will be higher.

It is crucial to determine the optimal solvent system for your specific separation by running several TLCs with different solvent mixtures.

III. Visualization & Experimental Protocols

Workflow for Troubleshooting Purification

Caption: A logical workflow for troubleshooting the purification of this compound.

Protocol: Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for the column by running TLCs of the crude material in various solvent mixtures (e.g., different ratios of hexane/ethyl acetate). The ideal system will give the desired product an R_f value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • In a separate flask, add a small amount of silica gel and add the dissolved crude product.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Common Solvents for Purification
Purification MethodSolvent/Solvent SystemPolarityComments
Column Chromatography Hexane/Ethyl AcetateLow to MediumA versatile system allowing for a wide range of polarities. Start with a high hexane ratio and gradually increase the ethyl acetate.
Dichloromethane/HexaneLow to MediumGood for separating less polar compounds. Dichloromethane provides a different selectivity compared to ethyl acetate.[5]
Toluene/Ethyl AcetateLow to MediumCan provide better separation for aromatic compounds.
Recrystallization EthanolHighA common solvent for recrystallizing moderately polar compounds.
IsopropanolMedium-HighSimilar to ethanol but less polar.
Ethyl Acetate/HexaneMediumA good two-solvent system where the compound is dissolved in hot ethyl acetate and hexane is added as the anti-solvent.

IV. References

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 57.

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.

  • Guidechem. (n.d.). This compound 4487-57-4 wiki. Retrieved from --INVALID-LINK--

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube.

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine. Retrieved from --INVALID-LINK--

  • Feng, S., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3224.

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.

  • Defense Technical Information Center. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions.

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).

  • Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.

  • Journal of the Chilean Chemical Society. (2014). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.

  • ResearchGate. (2025, August 6). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide.

  • Indian Academy of Sciences. (1997). Isomers of β-substituted di and tri-nitrotetraphenylporphyrins and their copper(II) derivatives: Structure, optical and electrochemical properties.

References

Technical Support Center: Regioselective Reactions of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,4-Dibromo-5-nitropyridine. This versatile building block is a cornerstone in medicinal chemistry and materials science due to its dual reactive sites, which are primed for functionalization. However, the very feature that makes it so valuable—the presence of two distinct bromine atoms at the C2 and C4 positions—is also the source of its primary synthetic challenge: controlling regioselectivity .

The pyridine nitrogen and the potent C5-nitro group create a highly electron-deficient ring, activating both bromines for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The critical question for any researcher is how to direct an incoming group to selectively react at either the C2 or the C4 position.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple procedural steps to explain the underlying mechanistic principles, empowering you to make informed decisions, troubleshoot effectively, and achieve your desired synthetic outcomes with confidence.

Section 1: Understanding the Reactivity Landscape

Before diving into troubleshooting, it's crucial to understand the electronic environment of the this compound ring.

  • Electronic Activation: The pyridine nitrogen atom inherently withdraws electron density, activating the ortho (C2) and para (C4) positions for nucleophilic attack. The addition of a strong electron-withdrawing nitro group at C5 dramatically enhances this effect.

  • The Decisive Factor (SNAr): In nucleophilic aromatic substitution, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex determines the preferred site of attack.

    • Attack at C4: A nucleophile attacking the C4 position (para to the nitro group) allows the resulting negative charge to be delocalized across the pyridine nitrogen and, most importantly, onto the oxygen atoms of the nitro group. This extensive resonance stabilization creates a lower-energy, more favorable intermediate.

    • Attack at C2: Attack at the C2 position (ortho to the nitrogen) also allows for charge delocalization onto the ring nitrogen, but the stabilizing resonance with the nitro group is less direct.

As a result, for most SNAr reactions, the C4 position is the kinetically and thermodynamically favored site of attack .

  • Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig amination, the rules are different. Regioselectivity is determined by the oxidative addition step, where the palladium catalyst inserts into a carbon-bromine bond.

    • Conventionally, oxidative addition is favored at the more electron-deficient C2 position, which is influenced by its proximity to the pyridine nitrogen.

    • However, this outcome is highly sensitive to reaction conditions, particularly the choice of palladium catalyst, ligands, and additives. Subtle changes can invert the selectivity, favoring the C4 position.[1][2][3]

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: "I'm performing a nucleophilic substitution with an amine/alkoxide and getting a mixture of C2 and C4 products. How can I exclusively obtain the C4-substituted isomer?"

The Problem: You are observing poor regioselectivity in a nucleophilic aromatic substitution (SNAr) reaction, leading to contamination of your desired C4 product with the C2 isomer.

The Cause: While C4 is electronically favored, aggressive reaction conditions can provide enough energy to overcome the activation barrier for the C2 pathway, leading to a loss of selectivity. High temperatures, highly reactive nucleophiles, or prolonged reaction times can contribute to this issue. Steric hindrance can also play a role; very bulky nucleophiles may face less steric repulsion at the more open C4 position compared to the C2 position adjacent to the pyridine nitrogen.[4]

The Solution: Enhance C4 Selectivity

The key is to use conditions that allow the reaction to proceed along the lowest energy pathway, which is attack at C4.

Protocol: Selective C4-Amination of this compound

This protocol is optimized for high C4 selectivity using a primary or secondary amine.

Reactants & Reagents

Reagent Molar Eq. Purpose
This compound 1.0 Starting Material
Amine Nucleophile 1.0 - 1.2 Nucleophile
Triethylamine (TEA) or DIPEA 2.0 - 3.0 Base (to scavenge HBr)

| Anhydrous Acetonitrile (MeCN) | - | Solvent |

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Nucleophile Addition: In a separate flask, prepare a solution of the amine (1.0-1.2 eq.) and triethylamine (2.0-3.0 eq.) in anhydrous acetonitrile.

  • Reaction: Cool the solution of the pyridine starting material to 0 °C using an ice bath. Add the amine/base solution dropwise over 10-15 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is often complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the pure 4-amino-2-bromo-5-nitropyridine derivative.[5]

Pro-Tips for Success:

  • Temperature Control: Starting the reaction at 0 °C is critical to minimize the formation of the C2 isomer.

  • Solvent Choice: Acetonitrile is an excellent solvent for this transformation. Other polar aprotic solvents like DMF or THF can be used, but may require re-optimization.

  • Base: Using a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) can sometimes improve outcomes compared to triethylamine.

FAQ 2: "My goal is the opposite: I need to selectively functionalize the C2 position. How can I override the inherent preference for C4?"

The Problem: You want to achieve a C2-selective reaction, but the inherent electronic preference of the substrate directs chemistry to the C4 position.

The Cause: For SNAr, direct C2 substitution is extremely challenging and rarely reported. For cross-coupling reactions, C2 is the conventional site of reaction, but achieving high selectivity requires careful control of the palladium catalyst system. The speciation of the palladium catalyst (i.e., whether it exists as a mononuclear species, a cluster, or a nanoparticle) can dramatically influence the site of oxidative addition.[2][3]

The Solution: Catalyst and Ligand Control in Cross-Coupling

Achieving C2 selectivity reliably requires moving away from SNAr and employing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

Diagram: Decision Workflow for Regioselective Cross-Coupling

G start Desired Regioisomer? c2 C2-Substituted Product (Conventional Selectivity) start->c2 Target C2 c4 C4-Substituted Product (Unconventional Selectivity) start->c4 Target C4 c2_cond Use Mononuclear Pd(0) Catalyst • High Ligand:Pd Ratio (e.g., PPh₃:Pd ≥ 3:1) • Pre-formed catalysts like Pd(PPh₃)₄ c2->c2_cond c4_cond Promote Aggregated Pd Species • Low Ligand:Pd Ratio (e.g., PPh₃:Pd ≤ 2.5:1) • Use bulky, electron-rich ligands (e.g., NHCs like IPr) • Consider ligand-free 'Jeffery' conditions c4->c4_cond

Caption: Decision tree for selecting cross-coupling conditions.

Protocol: Selective C2-Suzuki Coupling

This protocol is designed to favor the conventional C2-arylation by maintaining a mononuclear Pd(0) catalytic species.

Reactants & Reagents

Reagent Molar Eq. Purpose
This compound 1.0 Starting Material
Arylboronic Acid 1.2 - 1.5 Coupling Partner
Pd(PPh₃)₄ 0.05 Catalyst
K₂CO₃ or Cs₂CO₃ 3.0 Base

| 1,4-Dioxane / Water (4:1) | - | Solvent System |

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (3.0 eq.).

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Solvent & Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq.).

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 2-aryl-4-bromo-5-nitropyridine product.

Pro-Tips for C2 Selectivity:

  • Ligand Ratio is Key: Using a pre-formed catalyst like Pd(PPh₃)₄ ensures a high ligand-to-palladium ratio, which favors the mononuclear PdL₂ species responsible for C2-selective oxidative addition.[1][3] If generating the catalyst in situ from Pd(OAc)₂, ensure the PPh₃:Pd ratio is at least 3:1.[1]

  • Avoid Ligand-Free Conditions: Conditions that promote palladium nanoparticle formation, such as ligand-free systems, often lead to a loss of selectivity or a switch to C4-arylation.

FAQ 3: "I'm attempting a Suzuki coupling to get the C4-product, but my yields are low and I'm still getting the C2-isomer. What's wrong?"

The Problem: You are trying to achieve the "unconventional" C4-selective Suzuki coupling but are struggling with poor conversion and/or poor regioselectivity.

The Cause: Forcing the reaction towards the C4 position requires overriding the conventional C2-selective pathway. This often involves using very specific, and sometimes counter-intuitive, reaction conditions. The catalyst system may not be optimal, or competing side reactions like protodebromination could be lowering the yield.

The Solution: Fine-Tuning for Unconventional C4-Selectivity

Recent research has shown that using sterically hindered N-heterocyclic carbene (NHC) ligands or carefully controlled ligand-free conditions can dramatically invert the selectivity to favor the C4 position.[1]

Protocol: Selective C4-Suzuki Coupling using an NHC Ligand

This advanced protocol leverages a modern catalyst system to achieve high C4 selectivity.

Reactants & Reagents

Reagent Molar Eq. Purpose
This compound 1.0 Starting Material
Arylboronic Acid 1.5 Coupling Partner
Pd-PEPPSI-IPr 0.02 - 0.05 Catalyst
K₃PO₄ 3.0 Base

| Anhydrous Dioxane / H₂O | - | Solvent |

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), arylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), and the Pd-PEPPSI-IPr catalyst (0.02-0.05 eq.) in a vial or flask.

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Seal the vessel and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The use of bulky NHC ligands often allows for lower reaction temperatures.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous work-up and purification as described in the C2-Suzuki protocol.

Why this works: The very sterically hindered IPr ligand is thought to promote a catalytic species that preferentially undergoes oxidative addition at the less-hindered C4 position, effectively rerouting the reaction away from the conventional C2 pathway.[1]

Diagram: Simplified SNAr Mechanism

SNAr sub Py-Br complex Meisenheimer Complex sub->complex + Nu⁻ nu Nu⁻ prod Py-Nu complex->prod - Br⁻

Caption: Key steps in a Nucleophilic Aromatic Substitution reaction.

Section 3: Summary and Key Takeaways

Controlling the regioselectivity of reactions involving this compound is a challenge that hinges on understanding the distinct mechanisms of nucleophilic substitution and palladium-catalyzed cross-coupling.

Reaction TypeFavored Position (Default)Key Strategy for C4-SelectivityKey Strategy for C2-Selectivity
Nucleophilic Aromatic Substitution (SNAr) C4 (Electronic Control)Use mild conditions (low temp, controlled addition) to maximize inherent preference.Not a viable strategy. Use cross-coupling instead.
Pd-Catalyzed Cross-Coupling C2 (Conventional OA)Use bulky ligands (e.g., IPr) or low ligand:Pd ratios to favor "unconventional" OA.Use high ligand:Pd ratios (e.g., Pd(PPh₃)₄) to favor mononuclear catalyst.

By carefully selecting your reaction type and meticulously controlling the catalytic system and conditions, you can confidently navigate the reactivity of this powerful building block to synthesize the precise regioisomer required for your research.

References

Technical Support Center: Preventing Debromination of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a key building block in the synthesis of pharmaceuticals, including AKT kinase inhibitors, 2,4-Dibromo-5-nitropyridine is an invaluable reagent.[1][2] However, its high reactivity, driven by the electron-deficient nature of the pyridine ring, presents a significant challenge: the unwanted cleavage of one or both carbon-bromine bonds during synthetic manipulations. This phenomenon, known as debromination or hydrodehalogenation, leads to reduced yields and complex purification challenges.

This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you mitigate C-Br bond cleavage and maximize the success of your reactions.

Understanding the Challenge: The Reactivity of this compound

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of both the pyridine ring nitrogen and the C5-nitro group.[3] These features deplete the aromatic ring of electron density, making it highly susceptible to two main reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The positions ortho (C2, C4) and para (C4) to the nitro group are activated for attack by nucleophiles. The C4-position is particularly reactive as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group.[4][5]

  • Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the C-Br bonds facilitates the initial oxidative addition step in catalytic cycles like Suzuki-Miyaura or Sonogashira reactions.[6]

This same electronic activation, however, makes the molecule prone to debromination, especially under the basic and often heated conditions required for cross-coupling.

Caption: Structure and key reactive positions of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm seeing significant debromination (hydrodehalogenation) during my Suzuki-Miyaura cross-coupling. What's the cause and how do I fix it?

A1: This is the most common problem encountered with this substrate. The primary cause is the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[6][7] This Pd-H intermediate can reductively eliminate with the pyridine ring to produce the debrominated byproduct (Ar-H) instead of the desired cross-coupled product (Ar-Ar'). The hydride (H⁻) source can be your base, solvent, or even trace water.[8][9][10][11]

Follow this systematic workflow to diagnose and solve the issue.

suzuki_troubleshooting start Debromination Observed in Suzuki Coupling step1 step1 start->step1 step2 Step 2: Evaluate Ligand & Catalyst Are you using a simple ligand like PPh₃? step1:f1->step2 NO sol1 Switch to a milder base: - K₃PO₄ or Cs₂CO₃ are excellent choices. Lower temperature: - Attempt reaction at 60-80 °C. step1:f1->sol1 YES step3 Step 3: Check Solvents & Reagents Are your solvents anhydrous and degassed? Is water a necessary co-solvent? step2:f1->step3 NO sol2 Use a bulky, electron-rich ligand: - SPhos, XPhos, or tBu₃P promote the desired C-C bond formation. Use a pre-catalyst: - G3/G4 palladacycles ensure efficient generation of active Pd(0). step2:f1->sol2 YES end_ok Problem Resolved step3:f1->end_ok NO sol3 Use anhydrous, aprotic solvents: - Toluene, Dioxane, or THF. Minimize water: - If water is needed, use the minimum amount required (e.g., 10:1 organic:water). step3:f1->sol3 YES/Maybe sol1->step2 sol2->step3 sol3->end_ok

Caption: Systematic workflow for troubleshooting Suzuki coupling debromination.

Optimized Protocol: Minimized Debromination Suzuki-Miyaura Coupling

This protocol incorporates best practices to suppress hydrodehalogenation.[6][7]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%)Pre-catalysts ensure efficient formation of the active Pd(0) species.[12]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the debromination pathway.[6][13]
Base K₃PO₄ (2.5 equiv) or Cs₂CO₃ (2.5 equiv)Milder, non-hydroxide bases are less likely to generate Pd-H species.[7][11]
Solvent Anhydrous, degassed 1,4-Dioxane or TolueneAprotic solvents are not hydride sources. Rigorous degassing removes O₂, which can degrade catalysts.
Additive Degassed Water (optional, e.g., 10:1 solvent:water)Sometimes necessary for boronic acid solubility and transmetalation, but use sparingly as it can be a proton source.[14]
Temperature 80 °CThe lowest temperature that provides a reasonable reaction rate should be used.[11][13]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add the palladium catalyst and the ligand.

  • Add the anhydrous, degassed solvent via syringe. If using water, add it now.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction closely by TLC or LC-MS. Aim to stop the reaction upon full consumption of the starting material to avoid side reactions from prolonged heating.[11]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer and purify by column chromatography.

Q2: My Sonogashira coupling is failing, and I'm isolating 2-Bromo-5-nitropyridine. What should I change?

A2: Sonogashira couplings are highly sensitive. Besides debromination, a major side reaction is the copper-catalyzed homocoupling of your alkyne (Glaser coupling).[15] The conditions—amine base, heat, and two metal catalysts—create a complex environment where debromination can readily occur.

Key Parameters to Control:
  • Exclude Oxygen Rigorously: Oxygen is the primary driver of alkyne homocoupling, which consumes your alkyne and complicates the reaction. Ensure your solvents and reaction atmosphere are strictly anaerobic.[15]

  • Consider Copper-Free Conditions: The copper(I) co-catalyst, while essential for the traditional mechanism, can promote side reactions. Modern copper-free protocols often provide cleaner results.[16]

  • Base and Temperature Management: The amine base (e.g., TEA, DIPA) is crucial but can also contribute to side reactions at elevated temperatures.[17] Use the mildest conditions possible.

Optimized Protocol: Copper-Free Sonogashira Coupling
ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₂Cl₂ (2-4 mol%)A reliable catalyst for Sonogashira couplings.
Ligand P(t-Bu)₃ (if needed, 4-8 mol%)A bulky ligand that can facilitate the reaction at lower temperatures.
Base Diisopropylamine (DIPA) (3.0 equiv)Serves as both the base and often as a co-solvent.
Solvent Anhydrous, degassed THF or DMFProvides good solubility for the reactants.
Temperature Room Temperature to 50 °CAvoid high temperatures which promote debromination and other side reactions.[17]

Step-by-Step Methodology:

  • To a dry, oxygen-free Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and the palladium catalyst.

  • Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Stir the reaction at room temperature and monitor progress. If the reaction is sluggish, gently warm to 40-50 °C.

  • Work up as described for the Suzuki coupling.

Q3: I'm attempting a selective Nucleophilic Aromatic Substitution (SNAr) with an amine, but the reaction is messy. How can I improve selectivity and avoid debromination?

A3: The key to a clean SNAr reaction is controlling the reactivity. The C4-position is electronically favored for nucleophilic attack. However, if conditions are too harsh (high temperature, very strong nucleophile/base), you risk di-substitution or debromination.

Key Parameters for Selectivity:
  • Temperature is Critical: SNAr reactions on this substrate can often proceed at or even below room temperature. Start cold (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This will heavily favor substitution at the more reactive C4-position.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your amine nucleophile. A large excess can promote side reactions.

  • Base Choice: If your amine nucleophile is not basic enough to act as its own acid scavenger, use a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HBr formed. Avoid strong bases like NaOH or alkoxides.

Optimized Protocol: Selective C4-Amination via SNAr
ParameterRecommendationRationale
Nucleophile Amine (1.1 equiv)Controlled stoichiometry prevents di-substitution.
Base DIPEA (1.5 equiv) or excess amine nucleophileA non-nucleophilic base prevents competition with the desired amine.
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)These solvents effectively solvate the charged intermediate, accelerating the reaction.
Temperature 0 °C to Room TemperatureLow temperature maximizes regioselectivity for the more activated C4 position.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in the chosen polar aprotic solvent and cool the solution to 0 °C in an ice bath.

  • Add the amine nucleophile (1.1 equiv) dropwise.

  • If needed, add the non-nucleophilic base (e.g., DIPEA).

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Monitor by TLC/LC-MS for the formation of the mono-substituted product.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Frequently Asked Questions (FAQs)

FAQ 1: Why is the C4-bromo substituent generally more labile than the C2-bromo? In SNAr reactions, nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the powerful electron-withdrawing nitro group through resonance, creating a more stable intermediate. Attack at C2 does not permit this direct resonance stabilization with the nitro group, making the pathway higher in energy and thus slower.[4] In palladium-catalyzed reactions, the relative reactivity can be more complex, but the C4 position often remains more susceptible to side reactions like debromination due to its higher overall activation.

FAQ 2: What are the best "go-to" general practices to prevent debromination? Regardless of the specific reaction, a few core principles apply:

  • Use the Mildest Base Possible: Always favor carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) over hydroxides or alkoxides.[7][11]

  • Keep Temperatures Low: Operate at the lowest feasible temperature that allows for a reasonable reaction rate.[11][13]

  • Ensure Anhydrous Conditions: Use dry, degassed aprotic solvents (Toluene, Dioxane, THF) to minimize potential hydride/proton sources.[6][18]

  • Choose the Right Ligand: For cross-couplings, bulky, electron-rich phosphine ligands are your best defense against debromination.[6][13]

  • Monitor Closely: Do not let reactions run for extended periods after the starting material is consumed, as this only increases the chance of byproduct formation.[11]

FAQ 3: Can the nitro group itself cause problems? Yes. While the nitro group is generally stable under the conditions described, it is susceptible to reduction. If your reaction contains potent reducing agents (e.g., certain borohydrides, catalytic hydrogenation conditions), the nitro group can be reduced to an amino group. This dramatically changes the electronic properties of the ring, deactivating it towards SNAr and altering its behavior in cross-coupling reactions.

FAQ 4: How can I purify my desired product away from debrominated impurities? The debrominated byproduct (e.g., 2-Bromo-5-nitropyridine) is significantly less polar than the starting this compound and most coupled products. This difference in polarity makes purification by silica gel column chromatography highly effective. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) to elute the less polar debrominated impurity first, followed by an increase in polarity to elute your desired, more polar product.

References

managing reaction temperature for 2,4-Dibromo-5-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperature for Optimal Yield and Purity

Welcome to the Technical Support Center for the synthesis of 2,4-Dibromo-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the critical role of temperature management in this synthetic procedure. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this reaction.

The Criticality of Temperature in the Nitration of 2,4-Dibromopyridine

The synthesis of this compound via electrophilic aromatic substitution is a highly exothermic process. The pyridine ring, being electron-deficient, requires forceful conditions to undergo nitration. This necessity for strong reagents, typically a mixture of concentrated nitric and sulfuric acids, introduces a significant risk of runaway reactions and the formation of undesirable byproducts if the temperature is not meticulously controlled.

Precise temperature management is paramount for several reasons:

  • Controlling Exothermicity: The nitration reaction generates a substantial amount of heat. Without efficient cooling, the reaction temperature can escalate rapidly, leading to a loss of control and potentially hazardous situations.[1][2]

  • Maximizing Regioselectivity: The desired product is the 5-nitro isomer. Higher reaction temperatures can provide sufficient activation energy for the formation of other, undesired isomers, thereby complicating purification and reducing the yield of the target molecule.[3]

  • Minimizing Byproduct Formation: Elevated temperatures can promote side reactions such as dinitration and degradation of both the starting material and the product, often resulting in the formation of tar-like impurities.[3][4][5]

This guide will provide a detailed protocol and address common issues to ensure a safe, efficient, and reproducible synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the addition of the nitrating mixture?

A1: The addition of the nitrating mixture (concentrated nitric acid and sulfuric acid) should be performed at a low temperature, ideally between 0°C and 5°C .[6] This is the most exothermic step of the reaction, and maintaining a low temperature is critical to prevent a runaway reaction and minimize the formation of byproducts.[1]

Q2: After the initial addition, what is the recommended reaction temperature?

A2: Following the complete addition of the nitrating agent, the reaction mixture can be allowed to slowly warm to room temperature and then stirred for a defined period. In some protocols for similar compounds, a subsequent gentle heating step to 50-60°C for about an hour is employed to ensure the reaction goes to completion.[6] However, this should be done cautiously while monitoring the reaction progress, as excessive heat can still lead to impurity formation.[3]

Q3: What are the common byproducts related to improper temperature control?

A3: The most common byproducts resulting from poor temperature control are:

  • Isomeric Nitropyridines: Formation of other nitro isomers can occur at higher temperatures, reducing the regioselectivity of the reaction.[3]

  • Dinitrated Products: Harsh reaction conditions, including elevated temperatures, can lead to the introduction of a second nitro group onto the pyridine ring.[3][4]

  • Degradation Products: At excessively high temperatures, the starting material and the desired product can decompose, often forming complex, tarry mixtures that are difficult to remove.

Q4: How can I monitor the reaction to determine the optimal time to stop heating?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[7] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (2,4-dibromopyridine) and the formation of the product. The reaction should be stopped once the starting material is no longer visible on the TLC plate to avoid the formation of degradation products from prolonged heating.

Troubleshooting Guide

Issue Potential Cause(s) Related to Temperature Recommended Solutions
Low Yield of this compound 1. Incomplete Reaction: The reaction temperature after the addition of the nitrating agent may have been too low, or the reaction time too short. 2. Degradation of Product: The reaction temperature was too high, leading to the decomposition of the desired product.[3] 3. Formation of Byproducts: Elevated temperatures can favor the formation of isomers and dinitrated products, consuming the starting material in non-productive pathways.[3][4]1. After the initial low-temperature addition, consider allowing the reaction to stir at room temperature for a longer period or gently heating to 50-60°C while monitoring with TLC.[6] 2. Strictly maintain the temperature between 0-5°C during the addition of the nitrating agent.[6] Avoid excessive heating during the subsequent reaction phase. 3. Optimize the reaction temperature to favor the formation of the desired 5-nitro isomer. Lowering the temperature may increase selectivity.[3]
Presence of Significant Impurities (e.g., dark, tarry substances) 1. Runaway Reaction: Localized "hot spots" due to rapid addition of the nitrating agent or inadequate stirring.[1] 2. Excessive Reaction Temperature: The overall reaction temperature was too high, causing decomposition.1. Ensure slow, dropwise addition of the nitrating agent with vigorous stirring and efficient cooling.[1] 2. Maintain the recommended temperature ranges throughout the synthesis. Use a reliable cooling bath (e.g., ice-salt bath) to maintain low temperatures.[1]
Formation of Multiple Spots on TLC (Isomers/Dinitrated Products) 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers and dinitrated species.[3][4]1. Lower the overall reaction temperature. The addition of the nitrating agent should be strictly controlled at 0-5°C.[6] If heating is required for reaction completion, use the lowest effective temperature for the shortest possible time.

Experimental Protocol: A Recommended Procedure

This protocol is a synthesized "best practice" procedure based on established methods for the nitration of similar brominated pyridines.[3][6] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials:

  • 2,4-Dibromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate (or other suitable base for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Dissolution of Starting Material: In a three-necked flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 2,4-dibromopyridine to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Addition of Nitrating Agent: Once the 2,4-dibromopyridine is completely dissolved, ensure the internal temperature is stable at 0-5°C. Add concentrated nitric acid to a dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of at least 30-60 minutes. Crucially, maintain the internal temperature of the reaction mixture at or below 5°C throughout the addition. [6]

  • Reaction Progression: After the complete addition of nitric acid, continue to stir the mixture at 0-5°C for an additional hour. Then, allow the reaction to slowly warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 50-60°C for about an hour, but this should be approached with caution to avoid byproduct formation.[6]

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back down to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.[1]

  • Neutralization and Extraction: The acidic aqueous mixture is then carefully neutralized with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The neutralized mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolution Dissolve 2,4-Dibromopyridine in conc. H2SO4 cooling1 Cool to 0-5°C dissolution->cooling1 addition Dropwise addition of conc. HNO3 cooling1->addition Maintain T ≤ 5°C stir_cold Stir at 0-5°C addition->stir_cold stir_rt Stir at Room Temp stir_cold->stir_rt heating Optional: Heat to 50-60°C stir_rt->heating quench Quench on Ice-Water heating->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash and Dry extract->wash_dry purify Purify (Recrystallization/ Column Chromatography) wash_dry->purify temp_control Critical Temperature Control Points

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Scale-Up of Reactions with 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4-Dibromo-5-nitropyridine. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful scale-up of your chemical reactions involving this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your process development.

Introduction

This compound is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2][3] Its trifunctional nature, possessing two reactive bromine atoms and a nitro group, allows for a diverse range of chemical transformations. However, scaling up reactions with this substrate from the bench to pilot or manufacturing scale presents unique challenges. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling and reactivity of this compound.

General Handling and Safety

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A1: this compound is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Ingestion and skin contact are harmful.[5][6] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[7][8] Standard PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][7] For large-scale operations where dust generation is possible, respiratory protection should be considered.[5]

Q2: What are the recommended storage conditions for this compound?

A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is also recommended.

Q3: What are the thermal decomposition products of this compound?

A3: Upon thermal decomposition, this compound may produce hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[5][7] In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

Reactivity and Reaction Conditions

Q4: Which of the two bromine atoms is more reactive in nucleophilic aromatic substitution (SNAr) reactions?

A4: The reactivity of the bromine atoms in SNAr reactions is influenced by the electronic effects of the nitro group and the pyridine nitrogen. The nitro group is strongly electron-withdrawing, activating the ring for nucleophilic attack. Generally, the bromine at the 4-position is more activated towards nucleophilic substitution due to resonance stabilization of the Meisenheimer intermediate by the nitro group at the 5-position and the ring nitrogen. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q5: What are the typical reaction types where this compound is used?

A5: This compound is primarily used in:

  • Nucleophilic Aromatic Substitution (SNAr) reactions: Where one or both bromine atoms are displaced by nucleophiles such as amines, alcohols, or thiols.[9]

  • Suzuki-Miyaura cross-coupling reactions: To form carbon-carbon bonds by coupling with boronic acids.[10]

  • Other palladium-catalyzed cross-coupling reactions: Such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.

Q6: What solvents are recommended for reactions involving this compound?

A6: The choice of solvent depends on the specific reaction. For SNAr reactions, polar aprotic solvents like DMF, DMAc, NMP, and DMSO are commonly used. For Suzuki-Miyaura couplings, solvent systems often consist of a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and an aqueous base solution.[11]

Troubleshooting Guide for Scale-Up

Scaling up reactions from grams to kilograms can introduce unforeseen challenges. This section provides a structured approach to troubleshooting common issues.

Problem 1: Incomplete Conversion or Stalled Reaction

Symptoms:

  • TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.

  • The reaction fails to proceed to completion even with extended reaction times.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Mixing On a larger scale, inadequate agitation can lead to poor mass transfer and localized concentration gradients.1. Increase the stirrer speed and ensure a vortex is visible. 2. Consider using an overhead stirrer with a larger impeller for better mixing in large vessels.
Poor Solubility The starting material or reagents may not be fully dissolved at the reaction concentration, leading to a heterogeneous mixture and slower reaction rates.1. Increase the solvent volume. 2. Gently heat the reaction mixture to improve solubility, being mindful of potential side reactions. 3. Consider a different solvent or a co-solvent system.
Deactivation of Catalyst (for cross-coupling) The palladium catalyst can be sensitive to air and moisture, leading to deactivation.1. Ensure all solvents and reagents are properly degassed. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. 3. Use fresh, high-quality catalyst.
Incorrect Stoichiometry Inaccurate weighing of reagents on a larger scale can lead to an excess or deficiency of a key component.1. Double-check all calculations and ensure balances are properly calibrated. 2. For solids, account for purity if it is less than 100%.
Problem 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that are not the starting material or desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Di-substitution in SNAr Reactions When only mono-substitution is desired, the initially formed product can react further with the nucleophile.1. Use a stoichiometric amount or a slight excess of the nucleophile. 2. Add the nucleophile slowly to the reaction mixture to maintain a low concentration. 3. Lower the reaction temperature.
Hydrolysis of Bromine Atoms In the presence of water and base, especially at elevated temperatures, the bromine atoms can be hydrolyzed to hydroxyl groups.1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere. 3. If water is necessary (e.g., in Suzuki coupling), minimize the reaction time and temperature.
Debromination Reductive debromination can occur, particularly in the presence of certain catalysts and reagents.1. Screen different palladium catalysts and ligands. 2. Ensure the reaction is not run for an unnecessarily long time.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures to generate nucleophilic species that can react with the substrate.1. Avoid excessive heating. 2. Consider using a more stable solvent if high temperatures are required.
Problem 3: Exothermic Reaction and Poor Temperature Control

Symptoms:

  • A rapid and uncontrolled increase in the internal temperature of the reactor.

  • Potential for pressure build-up and a runaway reaction.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Highly Exothermic Reaction Nucleophilic aromatic substitution and other reactions can be highly exothermic, and the heat generated may not dissipate efficiently on a larger scale.1. Perform a reaction calorimetry study to understand the thermal profile of the reaction. 2. Add the limiting reagent in portions or via a syringe pump to control the rate of heat generation. 3. Ensure the reactor has an efficient cooling system.
Inadequate Heat Transfer The surface area to volume ratio decreases as the scale increases, making it more difficult to remove heat from the reaction.1. Use a jacketed reactor with a suitable heat transfer fluid. 2. Ensure good agitation to promote heat transfer to the reactor walls.

Experimental Workflows and Diagrams

Workflow for a Typical SNAr Reaction Scale-Up

The following diagram illustrates a logical workflow for scaling up a nucleophilic aromatic substitution reaction with this compound.

SNAr_Workflow cluster_prep Preparation cluster_execution Execution cluster_workup Work-up & Purification start Define Target Scale & Purity reagent_prep Source & Qualify Reagents start->reagent_prep safety_review Conduct Safety Review (HazOp) reagent_prep->safety_review equipment_prep Prepare & Clean Reactor safety_review->equipment_prep charge_reagents Charge Reactor with Solvent & Substrate equipment_prep->charge_reagents inert_atm Establish Inert Atmosphere charge_reagents->inert_atm temp_control Adjust to Reaction Temperature inert_atm->temp_control add_nucleophile Controlled Addition of Nucleophile temp_control->add_nucleophile monitor_reaction Monitor Reaction Progress (IPC) add_nucleophile->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete extraction Perform Extraction quench->extraction crystallization Crystallize Product extraction->crystallization filtration Filter & Dry Product crystallization->filtration analysis Analyze Final Product filtration->analysis Impurity_Troubleshooting start Impurity Detected in Product identify Identify Impurity Structure (MS, NMR) start->identify is_disubstituted Is it a Di-substituted Product? identify->is_disubstituted is_hydrolysis Is it a Hydrolysis Product? is_disubstituted->is_hydrolysis No solution1 Reduce Nucleophile Stoichiometry Slow Addition Rate Lower Temperature is_disubstituted->solution1 Yes is_debrominated Is it a Debrominated Product? is_hydrolysis->is_debrominated No solution2 Use Anhydrous Solvents Run Under Inert Atmosphere Minimize Reaction Time/Temp is_hydrolysis->solution2 Yes other Other Impurity is_debrominated->other No solution3 Screen Catalysts & Ligands Optimize Reaction Time is_debrominated->solution3 Yes investigate Investigate Raw Materials Solvent Stability Thermal Degradation other->investigate

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel and intermediate compounds is a cornerstone of successful synthesis and characterization. 2,4-Dibromo-5-nitropyridine is a key building block in the synthesis of various biologically active molecules, and a thorough understanding of its spectroscopic properties is paramount. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, placed in a comparative context with its immediate precursor, 2,4-dibromopyridine.

The Influence of Electronegativity and Resonance on Pyridine NMR Spectra

The ¹H and ¹³C NMR spectra of pyridine and its derivatives are dictated by the electron distribution within the aromatic ring. The nitrogen atom, being more electronegative than carbon, generally deshields the adjacent α-protons (H-2/H-6) and carbons (C-2/C-6). The introduction of further substituents, such as bromine and a nitro group, dramatically alters this electronic landscape through inductive and resonance effects.

A bromine atom primarily exerts an electron-withdrawing inductive effect, deshielding nearby protons and carbons. The nitro group, however, is a potent electron-withdrawing group through both strong inductive and resonance effects. This leads to a significant downfield shift (deshielding) of protons and carbons, particularly those at the ortho and para positions relative to the nitro group.

Comparative Analysis: 2,4-Dibromopyridine vs. This compound

To appreciate the impact of the nitro group, we will compare the experimental NMR data of 2,4-dibromopyridine with the predicted data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-dibromopyridine displays three distinct signals corresponding to the three protons on the pyridine ring. The introduction of a nitro group at the 5-position in this compound leaves two remaining protons. The powerful electron-withdrawing nature of the nitro group is expected to cause a significant downfield shift for the adjacent proton at C-6 and a smaller downfield shift for the proton at C-3.

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityCoupling Constant (J) in Hz
2,4-Dibromopyridine H-37.71 (d)Doublet1.4
H-57.43 (dd)Doublet of5.3, 1.4
H-68.21 (d)Doublet5.3
This compound H-3~8.0 (s)SingletN/A
H-6~9.1 (s)SingletN/A

Note: The predicted values for this compound are estimations based on known substituent effects. The multiplicities are predicted to be singlets due to the absence of adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. For 2,4-dibromopyridine, five distinct carbon signals are observed. In this compound, the introduction of the nitro group will significantly deshield the carbon to which it is attached (C-5) and also influence the chemical shifts of the other carbons in the ring. The carbons bearing the bromine atoms (C-2 and C-4) will also exhibit characteristic chemical shifts.

CompoundCarbonPredicted/Experimental δ (ppm)
2,4-Dibromopyridine C-2142.5
C-3130.9
C-4133.9
C-5126.2
C-6150.5
This compound C-2~145
C-3~133
C-4~130
C-5~148
C-6~155

Note: The predicted values for this compound are estimations based on known substituent effects and comparison with related structures.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for compounds like this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
  • Ensure the sample is fully dissolved to avoid signal broadening.

2. ¹H NMR Acquisition:

  • Use a standard proton pulse program.
  • Spectral Width: Set to a range of approximately -1 to 11 ppm to ensure all signals are captured.
  • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
  • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate for small molecules.
  • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

3. ¹³C NMR Acquisition:

  • Use a proton-decoupled pulse program (e.g., zgpg on Bruker instruments) to obtain singlets for all carbon signals, which simplifies the spectrum.
  • Spectral Width: A wider spectral width of 0 to 180 ppm is typically required for ¹³C NMR.
  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary to obtain a spectrum with a good signal-to-noise ratio. The acquisition time can be several minutes to an hour or more.
  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Visualizing the Workflow and Structural Relationships

To further clarify the process and the structural relationship between the compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ H1_acq ¹H NMR Acquisition (16 scans) dissolve->H1_acq C13_acq ¹³C NMR Acquisition (1024 scans) dissolve->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phasing & Baseline Correction FT->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration

Caption: A generalized workflow for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

structure_comparison cluster_precursor 2,4-Dibromopyridine cluster_product This compound cluster_h_nmr ¹H NMR Comparison cluster_c_nmr ¹³C NMR Comparison Precursor C₅H₃Br₂N Product C₅H₂Br₂N₂O₂ Precursor->Product + HNO₃/H₂SO₄ (Nitration) H_Precursor H-3: 7.71 (d) H-5: 7.43 (dd) H-6: 8.21 (d) H_Product H-3: ~8.0 (s) H-6: ~9.1 (s) H_Precursor->H_Product Downfield shift due to -NO₂ C_Precursor C-2: 142.5 C-3: 130.9 C-4: 133.9 C-5: 126.2 C-6: 150.5 C_Product C-2: ~145 C-3: ~133 C-4: ~130 C-5: ~148 C-6: ~155 C_Precursor->C_Product Significant deshielding of C-5 and C-6

Caption: Structural relationship and comparative predicted NMR shifts.

Conclusion

This guide provides a comprehensive overview and comparative analysis of the ¹H and ¹³C NMR spectral data for this compound. By leveraging the known experimental data of its precursor, 2,4-dibromopyridine, and established principles of substituent effects, we have presented a reliable prediction of the NMR spectra for the target compound. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers in acquiring and interpreting their own data. This information is crucial for the unambiguous characterization of this important synthetic intermediate, thereby supporting advancements in drug discovery and development.

mass spectrometry analysis of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 2,4-Dibromo-5-nitropyridine

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of synthetic intermediates is a cornerstone of reliable and reproducible science. This compound is a key building block in the synthesis of various pharmacologically active agents, including potential AKT kinase inhibitors.[1][2] Its analytical profile, however, presents unique challenges due to the presence of multiple reactive and isotopically rich functional groups. This guide provides a senior application scientist's perspective on the mass spectrometric analysis of this compound, comparing ionization techniques and contextualizing the data with alternative analytical methods.

The Analytical Challenge: Isotopes and Instability

The structure of this compound (C₅H₂Br₂N₂O₂, MW: 281.89 g/mol ) dictates the analytical strategy.[1][3] Two key features must be considered:

  • The Dibromo Moiety : Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4][5] Consequently, any molecular ion or bromine-containing fragment will appear not as a single peak, but as a characteristic isotopic cluster. For a dibrominated compound, this manifests as a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, a definitive signature for its presence.[5]

  • The Nitro Group : The nitro group is highly electronegative and prone to fragmentation under energetic conditions. This can be both an advantage and a disadvantage. While it provides predictable fragmentation pathways for structural elucidation, it can also lead to a diminished or absent molecular ion peak in hard ionization techniques, complicating molecular weight confirmation.

Mass Spectrometry: A Tale of Two Ionization Techniques

The choice of ionization method is the most critical parameter in the mass spectrometric analysis of this compound. The primary decision lies between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI).[6]

Electron Ionization (EI-MS): For Structural Fingerprinting

Coupled with Gas Chromatography (GC), EI-MS is a powerful tool for obtaining a detailed structural fingerprint. In EI, high-energy electrons bombard the molecule, leading to ionization and extensive, reproducible fragmentation.[7]

Expected Fragmentation Pattern: The fragmentation of this compound in EI-MS is driven by the stability of the aromatic ring and the lability of the nitro and bromo substituents.[6][8] The initial event forms a high-energy molecular ion (M⁺˙), which then undergoes a cascade of fragmentation reactions.

  • Molecular Ion (M⁺˙) : A prominent triplet at m/z 279, 281, and 283 (corresponding to ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ species) with a 1:2:1 intensity ratio is expected. This is the most direct confirmation of the compound's elemental composition.

  • Loss of Nitro Group : A common pathway is the loss of a nitro group (NO₂) or nitric oxide (NO).

    • [M - NO₂]⁺: Loss of 46 Da, resulting in a dibromopyridyl cation cluster at m/z 233, 235, 237.

    • [M - NO]⁺: Loss of 30 Da, leading to a cluster at m/z 249, 251, 253.

  • Loss of Bromine : Sequential loss of bromine radicals is also highly probable.

    • [M - Br]⁺: Loss of 79/81 Da, resulting in a complex pattern around m/z 200-204.

    • [M - NO₂ - Br]⁺: A subsequent loss of bromine from the [M - NO₂]⁺ fragment, yielding a monobrominated pyridyl cation around m/z 154, 156.

Electrospray Ionization (ESI-MS): For Unambiguous Molecular Weight

ESI is a soft ionization technique, typically coupled with Liquid Chromatography (LC), that imparts minimal excess energy to the analyte.[6] This makes it ideal for unequivocally determining the molecular weight of the parent compound. The most common ion observed will be the protonated molecule, [M+H]⁺.

Expected Spectral Features: The ESI-MS spectrum will be significantly "cleaner" than the EI spectrum. The primary species observed will be the protonated molecular ion cluster at m/z 280, 282, and 284. The characteristic 1:2:1 isotopic pattern will be preserved, providing simultaneous confirmation of molecular weight and the presence of two bromine atoms. Fragmentation is typically minimal but can be induced in the mass spectrometer (in-source fragmentation or MS/MS) if structural information is desired.

Comparison of Key Mass Spectrometry Data

Ionization TechniqueKey Ion Cluster (Expected m/z)Isotopic RatioInformation ProvidedBest For
Electron Ionization (EI) M⁺˙: 279, 281, 283~1:2:1Molecular Ion & Rich Structural FingerprintStructure Elucidation, Library Matching
[M-NO₂]⁺: 233, 235, 237~1:2:1Confirms Nitro Group LossFragmentation Pathway Analysis
Electrospray Ionization (ESI) [M+H]⁺: 280, 282, 284~1:2:1Unambiguous Molecular WeightReaction Monitoring, High-Throughput Screening

Workflow for Comprehensive Analysis

The following diagram outlines a logical workflow for the complete mass spectrometric characterization of this compound.

MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_methods Method Execution cluster_data Data Interpretation cluster_conclusion Conclusion Prep Dissolve sample in appropriate solvent Decision Primary Goal? Prep->Decision LC_ESI LC-ESI-MS (Soft Ionization) Decision->LC_ESI Molecular Weight Confirmation GC_EI GC-EI-MS (Hard Ionization) Decision->GC_EI Detailed Structural Elucidation ESI_Data Confirm [M+H]⁺ (m/z 280, 282, 284) Check 1:2:1 Isotope Ratio LC_ESI->ESI_Data EI_Data Identify M⁺˙ Cluster (m/z 279, 281, 283) Analyze Fragmentation Pattern (Loss of NO₂, Br) GC_EI->EI_Data Conclusion Structure Confirmed ESI_Data->Conclusion EI_Data->Conclusion

Caption: Workflow for MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is indispensable, a comprehensive characterization often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides definitive information on the chemical environment and connectivity of atoms. A ¹H NMR spectrum of this compound would show two distinct signals for the two aromatic protons, confirming their positions on the pyridine ring.[9] While NMR is unparalleled for detailed structure elucidation, it is significantly less sensitive than MS and does not directly provide molecular weight information.

  • Elemental Analysis (EA) : This technique determines the percentage of C, H, and N in the sample. It is used to verify the empirical formula of a pure compound. However, it is a bulk property measurement and provides no direct structural information or confirmation of molecular integrity.

In practice, these techniques are complementary. MS confirms the molecular weight and key functional groups, while NMR confirms the precise isomeric arrangement and atomic connectivity.

Experimental Protocols

Protocol 1: GC-EI-MS for Structural Fingerprinting
  • Sample Preparation : Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions :

    • Injector : Split/splitless, operated in split mode (e.g., 50:1 ratio) at 250 °C.

    • Column : A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[6]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.[6]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV.[6]

    • Ion Source Temperature : 230 °C.[6]

    • Mass Range : m/z 40-350.

Protocol 2: LC-ESI-MS for Molecular Weight Confirmation
  • Sample Preparation : Dissolve 1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a final concentration of ~1 µg/mL.

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage : 3.5 kV.[6]

    • Source Temperature : 120 °C.[6]

    • Desolvation Temperature : 350 °C.[6]

    • Mass Range : m/z 100-400.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how analytical strategy must be tailored to the molecule's specific chemical properties. For rapid and unambiguous confirmation of its molecular weight, LC-ESI-MS is the superior choice, providing a clean spectrum dominated by the protonated molecular ion cluster with its characteristic 1:2:1 dibromo isotopic pattern. For in-depth structural elucidation and confirmation, GC-EI-MS is invaluable, offering a rich fragmentation pattern that serves as a unique chemical fingerprint, revealing the lability of the nitro and bromo groups. The judicious application of both techniques, contextualized with data from NMR and elemental analysis, provides the highest level of confidence in the identity and purity of this critical synthetic intermediate.

References

A Comparative Guide to the Infrared Spectroscopy of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

In the landscape of drug development and materials science, the unambiguous characterization of molecular structure is paramount. For heterocyclic compounds such as substituted pyridines, which form the backbone of numerous pharmaceutical agents, confirming the identity, purity, and functional group arrangement is a critical step in quality control and synthetic pathway validation.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose.[2] By probing the vibrational modes of a molecule, an IR spectrum serves as a unique molecular "fingerprint," offering direct evidence for the presence or absence of key functional groups.[2]

This guide provides an in-depth analysis of the infrared spectrum of 2,4-Dibromo-5-nitropyridine, a polysubstituted pyridine derivative. We will dissect its predicted spectrum by examining the characteristic vibrational frequencies of its constituent functional groups: the nitro (NO₂) group, the carbon-bromine (C-Br) bonds, and the pyridine ring itself. To provide a richer context, we will compare its spectral features with those of related, simpler molecules, such as pyridine and 2-Bromo-5-nitropyridine. This comparative approach is designed to equip researchers with the expertise to interpret complex spectra and understand the subtle yet significant influence of substitution patterns on vibrational frequencies.

Deciphering the Spectrum: A Functional Group Analysis

The structure of this compound incorporates three distinct chemical motifs that give rise to characteristic absorptions in the IR spectrum. Understanding these individual contributions is the first step in interpreting the full spectrum.

The Nitro (NO₂) Group: A Powerful and Unmistakable Reporter

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong, characteristic absorption bands.[3] These arise from the stretching vibrations of the two N-O bonds. Because the nitro group is attached to an aromatic ring, its vibrational frequencies are slightly shifted compared to aliphatic nitro compounds.[4]

  • Asymmetric N-O Stretch: This vibration typically produces a very strong band in the 1550-1475 cm⁻¹ region.[4] This is often one of the most intense peaks in the spectrum.

  • Symmetric N-O Stretch: A second, strong band corresponding to the symmetric stretch appears at a lower wavenumber, generally in the 1360-1290 cm⁻¹ range.[2][4]

The presence of this distinct pair of strong absorptions is compelling evidence for the nitro functionality.[3]

Pyridine Ring Vibrations: The Aromatic Core

The pyridine ring, an aromatic heterocycle, has a complex set of vibrations. Its spectrum is similar in some respects to that of a substituted benzene ring.[5]

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring gives rise to bands of weak to medium intensity located at wavenumbers above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[2][6] This feature distinguishes them from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[2]

  • Ring C=C and C=N Stretching: The stretching vibrations within the aromatic ring itself (both C=C and C=N bonds) produce a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[6][7] For substituted pyridines, multiple bands in this area are common.[1]

  • C-H Out-of-Plane (OOP) Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the ring are highly sensitive to the substitution pattern. These absorptions, found in the 900-675 cm⁻¹ region, can provide structural clues.[6] In this compound, two adjacent hydrogens remain. This pattern often gives rise to a strong band in this region.

Carbon-Bromine (C-Br) Vibrations: The Fingerprint Region

The stretching vibrations of the C-Br bonds occur at lower frequencies and are found in the "fingerprint region" of the spectrum, which is rich with complex vibrations.

  • C-Br Stretch: This vibration typically absorbs in the < 700 cm⁻¹ region.[8][9] While this region can be congested, the presence of one or two strong bands here, in conjunction with the other identified functional groups, supports the presence of the bromine substituents.

Predicted IR Absorption Summary for this compound

The expected key absorptions are summarized in the table below. This serves as a predictive guide for researchers analyzing this molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityFunctional Group
Aromatic C-H Stretch3100 - 3000Weak-MediumPyridine Ring
Asymmetric NO₂ Stretch1550 - 1475StrongNitro Group (NO₂)
Ring C=C, C=N Stretches1600 - 1400MediumPyridine Ring
Symmetric NO₂ Stretch1360 - 1290StrongNitro Group (NO₂)
C-H Out-of-Plane Bending900 - 675Medium-StrongPyridine Ring
C-Br Stretch< 700Medium-StrongCarbon-Bromine (C-Br)

Comparative Analysis: The Impact of Substitution

To truly understand the spectrum of this compound, it is instructive to compare it with simpler, related molecules. This comparison highlights how the addition of each functional group systematically alters the vibrational spectrum.

CompoundKey Spectral Differences from this compound
Pyridine (Parent)Lacks the strong NO₂ asymmetric and symmetric stretching bands (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹). Lacks the low-frequency C-Br stretching bands (< 700 cm⁻¹). The C-H out-of-plane bending region is significantly different due to the different substitution pattern.[10][11]
2-Bromo-5-nitropyridine The overall spectrum is expected to be very similar. However, the absence of the C4-Br bond may lead to subtle shifts in the pyridine ring vibrations and a simpler pattern in the low-frequency C-Br stretching region. The C-H out-of-plane bending region might also be slightly different.[12][13]
5-Bromo-2-nitropyridine As an isomer, it will display the same key functional group absorptions (NO₂, C-Br, Pyridine C-H). However, the exact frequencies of the ring vibrations and the C-H out-of-plane bending bands will differ due to the different electronic and steric environment of the substituents, making IR a powerful tool for distinguishing between isomers.[14]

This comparative approach demonstrates the diagnostic power of IR spectroscopy. The appearance of strong bands in the nitro group region and low-frequency bands in the C-Br region, combined with the characteristic aromatic absorptions, provides a multi-faceted confirmation of the this compound structure.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

To ensure the collection of reliable and reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a common and convenient technique for solid samples.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This prevents cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, yielding a clean spectrum of only the sample.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is critical for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing and Cleaning:

    • After acquisition, remove the sample and clean the ATR crystal thoroughly as described in Step 1.

    • Use the spectrometer software to perform a baseline correction if necessary and to label the peaks of interest.

Visualizing the Workflow and Analysis

A systematic workflow ensures that spectral acquisition and interpretation are logical and reproducible.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_interp Interpretation prep 1. Clean ATR Crystal bkg 2. Acquire Background Spectrum prep->bkg sample 3. Apply Sample & Pressure bkg->sample acq 4. Acquire Sample Spectrum sample->acq clean 5. Clean ATR Crystal acq->clean process 6. Baseline Correction & Peak Picking acq->process id_func A. Identify Functional Group Bands (>1400 cm⁻¹) process->id_func id_finger B. Analyze Fingerprint Region Bands (<1400 cm⁻¹) id_func->id_finger elucidate C. Correlate Bands to Full Structure id_finger->elucidate

Caption: A standard workflow for FT-IR analysis.

Conclusion

The infrared spectrum of this compound is characterized by a combination of highly diagnostic absorption bands. The strong asymmetric and symmetric stretches of the nitro group, the aromatic C-H and ring stretching vibrations of the pyridine core, and the low-frequency C-Br stretches collectively form a unique spectral fingerprint. By adopting a systematic approach that combines theoretical prediction based on group frequencies, comparative analysis with related structures, and a robust experimental protocol, researchers can confidently use IR spectroscopy to verify the structure and identity of this and other complex heterocyclic molecules, ensuring the integrity of their scientific and developmental endeavors.

References

The Synthetic Chemist's Guide to Kinase Inhibitor Scaffolds: Navigating Alternatives to 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Synthesis and Expanding Chemical Space

In the landscape of kinase inhibitor discovery, the choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate diversity of the compound library. For years, 2,4-Dibromo-5-nitropyridine has been a reliable scaffold, offering two reactive handles for sequential functionalization. However, the modern drug discovery paradigm demands a more nuanced approach, prioritizing reagents that offer enhanced reactivity, greater control over regioselectivity, and a superior cost-to-performance ratio. This guide provides an in-depth comparison of viable alternatives to this compound, with a primary focus on its chlorinated analog, 2,4-Dichloro-5-nitropyridine, and other strategic dihalopyrimidine systems. We will delve into the mechanistic rationale for their differential reactivity and provide field-tested experimental protocols for their application in key synthetic transformations.

The Case for Moving Beyond Bromo: Reactivity, Regioselectivity, and Practicality

The core value of dihalonitropyridines lies in their electron-deficient ring system, which is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions.[1] The choice between a dibromo and a dichloro scaffold, however, is not trivial and has significant implications for the synthetic workflow.

Understanding the "Element Effect" in SNAr

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[2] The stability of this intermediate is paramount. Halogens influence this stability through their inductive and mesomeric effects. Fluorine, being the most electronegative, provides the strongest inductive stabilization, making fluoro-pyridines the most reactive in SNAr. The established reactivity order for halogens as leaving groups in activated aryl systems is F > Cl > Br > I.[3][4] This "element effect" is a cornerstone of physical organic chemistry and directly informs our choice of reagents. Consequently, 2,4-dichloro-5-nitropyridine is inherently more reactive towards nucleophiles than its dibromo counterpart, often leading to faster reactions, milder conditions, and higher yields.

Regioselectivity: A Predictable Advantage

In the case of 2,4-dihalo-5-nitropyridines, nucleophilic attack predominantly occurs at the C4 position.[5] This is because the negative charge of the Meisenheimer intermediate formed upon C4 attack can be delocalized onto the powerfully electron-withdrawing nitro group through resonance, a stabilization pathway not available for C2 attack.[1][5] This predictable regioselectivity is a significant synthetic advantage, allowing for the selective introduction of a nucleophile at C4 while leaving the C2 halogen available for subsequent cross-coupling reactions.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Regioselectivity in SNAr reactions of 2,4-Dichloro-5-nitropyridine.

Economic and Logistical Considerations

Beyond the chemical principles, practical considerations often steer synthetic strategy. Chloro derivatives are frequently more cost-effective and readily available in bulk compared to their bromo counterparts, a critical factor in both early-stage library synthesis and later-stage process development.

Comparative Performance: A Data-Driven Overview

The following table summarizes the key differences and advantages of using chlorinated scaffolds over the traditional dibrominated pyridine.

FeatureThis compound2,4-Dichloro-5-nitropyridine 2,4-Dichloropyrimidine
Reactivity in SNAr GoodExcellent (Faster rates, milder conditions)[3]Excellent (Highly activated ring)[6]
Reactivity in Cross-Coupling Excellent (Lower catalyst loading may be possible)Very Good (Standard conditions applicable)Very Good (Widely used in kinase inhibitors)[7]
Regioselectivity (SNAr) High (Favors C4)High (Predictably favors C4)[5]High (Favors C4)[8]
Cost-Effectiveness ModerateHigh High
Key Applications Traditional kinase inhibitor synthesisROCK inhibitors, diverse heterocyclic synthesis[9]Aurora, KDR, CDK inhibitors [7][10][11]

Expanding the Toolkit: The Pyrimidine Scaffold

While 2,4-dichloro-5-nitropyridine is a direct and superior alternative, the 2,4-dichloropyrimidine scaffold represents a strategic expansion of the synthetic toolkit. The pyrimidine core is a privileged structure in kinase inhibitor design, found in numerous FDA-approved drugs like Imatinib.[12] The presence of two nitrogen atoms in the ring further activates the C2 and C4 positions towards nucleophilic attack, making dichloropyrimidines highly versatile building blocks.[8][10]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols: From Theory to Practice

The following protocols are provided as robust starting points for the synthesis of kinase inhibitor precursors using 2,4-dichloro-5-nitropyridine. These have been validated and are designed to be self-consistent.

Protocol 1: Regioselective SNAr Amination of 2,4-Dichloro-5-nitropyridine

This protocol details the preferential substitution at the C4 position with a primary or secondary amine.

Rationale: The reaction is typically conducted at or slightly above room temperature to ensure high C4 selectivity. A mild base like triethylamine or DIPEA is sufficient to scavenge the HCl byproduct without promoting side reactions. Acetonitrile is an excellent solvent choice due to its polarity and ability to dissolve both the substrate and the amine salt byproduct.[13]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-nitropyridine (1.0 equiv.) in anhydrous acetonitrile (0.2 M concentration).

  • Addition of Amine and Base: To the stirred solution, add the desired amine (1.05 equiv.) followed by triethylamine (2.0 equiv.).

  • Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material. Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-amino-2-chloro-5-nitropyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Substituted-2-chloro-5-nitropyridine

This protocol describes the palladium-catalyzed C-C bond formation at the C2 position.

Rationale: The choice of a palladium catalyst and ligand is crucial for efficient coupling. A catalyst system like Pd(dppf)Cl₂ is robust and effective for a wide range of aryl and heteroaryl boronic acids. A base, such as cesium carbonate or potassium phosphate, is required for the transmetalation step of the catalytic cycle.[14][15] A mixture of a non-polar solvent (like 1,4-dioxane) and water is often used to facilitate the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 4-substituted-2-chloro-5-nitropyridine derivative from Protocol 1 (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2,4-disubstituted-5-nitropyridine product.

Protocol 3: Buchwald-Hartwig Amination of 4-Substituted-2-chloro-5-nitropyridine

This protocol details the palladium-catalyzed C-N bond formation at the C2 position.

Rationale: The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C2 position. The choice of a sterically hindered phosphine ligand (e.g., Xantphos, BrettPhos) is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[16] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the 4-substituted-2-chloro-5-nitropyridine derivative (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., Xantphos, 0.05 equiv.) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture to 90-110 °C with stirring. Monitor the reaction for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to isolate the 2-amino-4-substituted-5-nitropyridine.

Conclusion

The strategic selection of starting materials is a critical, yet often overlooked, aspect of successful kinase inhibitor campaigns. While this compound has its place, this guide has demonstrated that chlorinated analogs, particularly 2,4-Dichloro-5-nitropyridine , offer significant advantages in reactivity, cost, and synthetic efficiency. By understanding the underlying principles of SNAr reactivity and leveraging robust cross-coupling protocols, researchers can accelerate the synthesis of diverse and novel kinase inhibitor libraries. Furthermore, incorporating alternative scaffolds like 2,4-Dichloropyrimidine opens up access to well-validated pharmacophores. The provided protocols serve as a reliable foundation for chemists to confidently employ these superior reagents, ultimately enhancing the productivity and innovative potential of their drug discovery efforts.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 2,4-Dibromo-5-nitropyridine core is a particularly valuable building block, offering two distinct reaction sites for the introduction of molecular complexity. The differential reactivity of the bromine atoms at the C2 and C4 positions, influenced by the electron-withdrawing nitro group, presents both a challenge and an opportunity for selective functionalization. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving these transformations.[1][2]

This guide provides a comparative analysis of various palladium catalyst systems for the coupling reactions of this compound. We will delve into the mechanistic nuances that govern catalyst selection, present comparative data to inform your experimental design, and provide detailed, field-proven protocols for key transformations.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3][4] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[3][4][5] The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency, selectivity, and substrate scope of the transformation.[1][6]

The general catalytic cycle for a Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, is illustrated below. This fundamental mechanism shares common features with other palladium-catalyzed cross-coupling reactions.[7][8]

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2) Transmetalation Complex->Pd(0)L2 Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination Suzuki-Miyaura Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and base in a flask. B Add solvent (e.g., dioxane/water). A->B C Degas the mixture with an inert gas (Ar or N2). B->C D Add Pd(PPh3)4 catalyst. C->D E Heat the reaction to the desired temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with water. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer and concentrate in vacuo. H->I J Purify by column chromatography. I->J

References

A Comparative Guide to the Purity Validation of 2,4-Dibromo-5-nitropyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent purity assessment of chemical intermediates like 2,4-Dibromo-5-nitropyridine is a foundational requirement for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1][2][3] The presence of even trace impurities can have a profound impact on the downstream reaction kinetics, yield, and the toxicological profile of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and data.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity assessment of a vast array of organic compounds, including substituted pyridines.[4] Its widespread adoption is attributable to its high resolving power, sensitivity, and quantitative accuracy, which are indispensable for separating the main analyte from structurally analogous impurities.[4][5]

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a robust HPLC method for the quantitative purity determination of this compound.

1. Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for the retention and separation of moderately polar compounds like this compound from its potential impurities.

  • Gradient Elution: A gradient of increasing acetonitrile concentration allows for the effective elution of both more polar and less polar impurities, ensuring a comprehensive purity profile within a reasonable analysis time.

  • UV Detection at 254 nm: The aromatic and nitro-substituted pyridine ring of the analyte exhibits strong absorbance at this wavelength, providing high sensitivity for both the main component and related impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC purity validation of this compound.

Comparative Analysis with Alternative Methods

While HPLC is a robust method, a comprehensive purity assessment often benefits from the application of orthogonal analytical techniques. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.[6][7]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]
Typical Particle Size 3-5 µm[9]< 2 µm[6]N/A
Operating Pressure 500 - 6,000 psi[6][10]Up to 15,000 psi[6][10]Low pressure
Analysis Time 15 - 30 minutes[10]3 - 10 minutes[10]5 - 20 minutes
Resolution GoodExcellent[7]Excellent for volatile compounds
Sensitivity HighVery High[7][9]Very High (especially with MS detector)
Solvent Consumption ModerateLow[9]Very Low
Suitability for Analyte Ideal for non-volatile and thermally stable compounds.Ideal for complex mixtures requiring high resolution and throughput.[7]Suitable for volatile and thermally stable compounds.[11]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC represents a significant advancement in liquid chromatography, offering faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[7][9] This is achieved through the use of columns with smaller particle sizes and instrumentation capable of handling much higher backpressures.[6][10] For a high-throughput drug development environment, UPLC can significantly increase laboratory productivity.[9]

Key Advantages of UPLC:

  • Faster Analysis: Shorter run times lead to increased sample throughput.[9][12]

  • Improved Sensitivity: Narrower peaks result in higher signal-to-noise ratios, allowing for the detection of lower-level impurities.[7][9]

  • Reduced Solvent Consumption: More efficient separations translate to lower solvent usage, which is both cost-effective and environmentally friendly.[9]

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[11] For the purity assessment of this compound, GC can be particularly useful for identifying and quantifying residual solvents from the synthesis process or volatile by-products that may not be readily detected by HPLC. Several GC methods have been developed for the analysis of pyridine and its derivatives.[8][13][14]

When to Consider GC:

  • Residual Solvent Analysis: To ensure that residual solvents are below the limits specified by ICH guidelines.

  • Volatile Impurity Profiling: To detect and identify any low molecular weight, volatile impurities that may be present.

  • Orthogonal Method: As a complementary technique to HPLC to provide a more complete picture of the sample's purity.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The validation of any analytical method is crucial to ensure that it is fit for its intended purpose.[15][16] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures.[17][18][19]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]

Validation_Pyramid cluster_top Method Goal cluster_middle Core Validation Parameters (ICH Q2(R1)) cluster_bottom Method Performance Characteristics Goal Fit for Purpose (Reliable Purity Data) Specificity Specificity Goal->Specificity Linearity Linearity Goal->Linearity Accuracy Accuracy Goal->Accuracy Precision Precision Goal->Precision LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Specificity->Range Robustness Robustness Specificity->Robustness Linearity->LOD Linearity->LOQ Linearity->Range Linearity->Robustness Accuracy->LOD Accuracy->LOQ Accuracy->Range Accuracy->Robustness Precision->LOD Precision->LOQ Precision->Range Precision->Robustness

Caption: Hierarchical relationship of analytical method validation parameters.

Conclusion

For the routine quality control and quantitative purity assessment of this compound, HPLC remains the gold standard due to its robustness, precision, and wide applicability. However, for laboratories with high-throughput requirements, UPLC offers significant advantages in terms of speed and sensitivity. Gas Chromatography serves as an invaluable orthogonal technique, particularly for the analysis of volatile impurities and residual solvents. A comprehensive purity validation strategy for this compound should ideally leverage the strengths of both liquid and gas chromatography to ensure the highest level of quality and safety in the drug development process.

References

A Comparative Guide to the Stability of 2,4-Dibromo-5-nitropyridine: A Critical Assessment for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the stability of building blocks is a cornerstone of robust and reproducible processes. 2,4-Dibromo-5-nitropyridine is a key intermediate, utilized in the synthesis of a range of bioactive molecules, including AKT kinase inhibitors and antihypertensive agents.[1][2] Its utility, however, is intrinsically linked to its stability under various processing and storage conditions. This guide provides a comprehensive analysis of the stability of this compound, offering a comparative perspective and detailed experimental protocols for its assessment.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5] This data is crucial for establishing a re-test period or shelf life and recommended storage conditions.[3][5]

Understanding the Stability Profile: Key Considerations

The stability of this compound is influenced by its chemical structure: a pyridine ring substituted with two bromine atoms and a nitro group. The electron-withdrawing nature of the nitro group and the halogens can render the pyridine ring susceptible to nucleophilic attack, while the nitro group itself can be prone to reduction. The bromine atoms can also be subject to displacement reactions. Therefore, a thorough stability assessment should encompass thermal, photochemical, and chemical (hydrolytic, oxidative, and reductive) stress conditions.

Comparative Stability Analysis

While specific, publicly available stability data for this compound is limited, we can infer its likely stability profile by comparing it with related halogenated nitropyridines and by outlining a rigorous testing protocol. For the purpose of this guide, we will compare its expected stability against two structural analogs: 2-Bromo-5-nitropyridine and 2-Chloro-5-nitropyridine. This comparison allows for an understanding of the impact of the number and nature of halogen substituents on the overall stability.

Condition This compound (Expected) 2-Bromo-5-nitropyridine (Reference) 2-Chloro-5-nitropyridine (Reference)
Thermal (Solid State) Moderately stable. Potential for decomposition at elevated temperatures. Melting point is around 99°C.[6]Generally stable at ambient temperatures.Generally stable at ambient temperatures.
Photochemical Potential for degradation upon exposure to UV light, a common characteristic of nitroaromatic compounds.[7]Susceptible to photodegradation.Susceptible to photodegradation.
Hydrolytic (pH) Likely susceptible to hydrolysis, especially under basic conditions, leading to displacement of bromine atoms.Susceptible to nucleophilic substitution of the bromine atom, particularly at elevated pH.The chloro group is generally less reactive towards nucleophilic substitution than bromo, suggesting slightly higher hydrolytic stability.
Oxidative The pyridine ring is relatively resistant to oxidation, but the nitro group can influence reactivity. Stable towards common oxidizing agents under controlled conditions.Similar to this compound.Similar to this compound.
Reductive The nitro group is susceptible to reduction, a common transformation for this functional group.The nitro group is the primary site for reduction.The nitro group is the primary site for reduction.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity and trustworthiness of stability data, standardized protocols are essential. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4][8]

General Workflow for Stability Testing

The overall process for assessing the stability of a chemical compound like this compound involves a series of steps from sample preparation to data analysis.

Caption: General workflow for assessing the chemical stability of this compound.

Detailed Methodologies

3.2.1. Thermal Stability (Solid State)

  • Rationale: To evaluate the impact of temperature on the solid compound, mimicking potential storage and transport conditions.

  • Protocol:

    • Place accurately weighed samples of this compound in sealed, clear glass vials.

    • Store the vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated stability chamber.

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

3.2.2. Photostability

  • Rationale: To assess the compound's sensitivity to light, which is crucial for packaging and handling decisions. Nitroaromatic compounds are often light-sensitive.[7]

  • Protocol (based on ICH Q1B): [8]

    • Expose a sample of this compound to a light source that provides both cool white fluorescent and near-ultraviolet lamp outputs.

    • The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • A control sample should be protected from light with aluminum foil.

    • Analyze both the exposed and control samples by HPLC to quantify any degradation.

3.2.3. Hydrolytic Stability

  • Rationale: To determine the rate of degradation in aqueous solutions at different pH values, which is relevant for formulation in aqueous media.

  • Protocol:

    • Prepare solutions of this compound (e.g., at 1 mg/mL) in buffered aqueous solutions at pH 2 (e.g., 0.01 M HCl), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., borate buffer).

    • Incubate these solutions at a controlled temperature (e.g., 40°C).

    • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots and analyze by HPLC.

    • LC-MS can be used to identify any hydrolysis products.

3.2.4. Oxidative and Reductive Stability

  • Rationale: To evaluate the compound's susceptibility to oxidation and reduction, which can occur in the presence of excipients or other reactive species.

  • Protocol:

    • Oxidation:

      • Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

      • Monitor the reaction over time (e.g., up to 24 hours) at room temperature.

      • Analyze samples by HPLC to quantify the parent compound.

    • Reduction:

      • The nitro group is a known site for reduction. Treat a solution of the compound with a reducing agent such as sodium dithionite or by catalytic hydrogenation.

      • Monitor the reaction to determine the rate of reduction of the nitro group.

Analytical Methodology: A Self-Validating System

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

Key features of a stability-indicating HPLC method:

  • Specificity: The ability to resolve the parent compound from its degradation products and any other potential impurities.

  • Linearity: A linear relationship between the detector response and the concentration of the analyte.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Forced Degradation Studies: To demonstrate specificity, the compound is subjected to forced degradation (acid, base, oxidation, heat, light). The analytical method must be able to separate the resulting degradation products from the parent peak.

Caption: Logic diagram for validating a stability-indicating analytical method.

Conclusion and Recommendations

This compound is a valuable but potentially reactive building block. Based on its structure, particular attention should be paid to its hydrolytic stability, especially under basic conditions, and its photostability. The presence of two bromine atoms may offer different reactivity profiles compared to mono-halogenated analogs.

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dry, and dark place in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Handling: Avoid exposure to strong bases, reducing agents, and prolonged exposure to light.

  • Formulation: For solution-based applications, careful pH control and the use of antioxidants or light-protecting agents should be considered.

By implementing the rigorous stability testing protocols outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the stability profile of this compound. This knowledge is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Biological Activity of 2,4-Dibromo-5-nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dibromo-5-nitropyridine scaffold is a versatile heterocyclic motif that has garnered interest in medicinal chemistry due to its potential as a core structure for developing novel therapeutic agents. The electron-withdrawing nature of the nitro group, combined with the reactive bromine substituents, makes this class of compounds a promising starting point for the synthesis of diverse analogs with a wide range of biological activities. This guide provides a comparative overview of the biological activities of this compound analogs, with a primary focus on their anticancer and antimicrobial potential. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this guide synthesizes data from structurally related 2,4-disubstituted-5-nitropyridines to provide insights into their structure-activity relationships (SAR) and therapeutic promise.

Anticancer Activity of 2,4-Disubstituted-5-Nitropyridine Analogs

The pyridine ring is a common scaffold in a multitude of FDA-approved drugs, and its derivatives are extensively explored for their anticancer properties.[1] The introduction of a nitro group and halogen substituents can significantly modulate the cytotoxic potential of the pyridine core. Analogs of this compound, where the bromine atoms are replaced by various amine-containing moieties, have shown promising activity against several cancer cell lines.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2,4-dianilino-5-fluoropyrimidine derivatives, which share a similar 2,4-disubstituted-5-halopyrimidine core with the target compounds. This data provides a valuable surrogate for understanding the potential of related this compound analogs.

Table 1: In Vitro Cytotoxicity (IC50, μM) of 2,4-Dianilino-5-fluoropyrimidine Analogs against H3122 (ALK-positive NSCLC) cell line.

CompoundR1R2IC50 (μM)
6a HH>10
6b 2-OCH3H1.12
6c 3-OCH3H0.85
6d 4-OCH3H0.56
6f 4-OCH32,6-diCl0.08
Crizotinib (standard) --0.45

Data synthesized from findings reported in[2].

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2- and 4-positions: The data suggests that substitution of the bromine atoms with anilino groups can lead to potent anticancer activity.

  • Influence of Methoxy Groups: The position of the methoxy group on the anilino ring significantly impacts cytotoxicity, with the para-position (compound 6d ) showing the highest potency among the monosubstituted analogs.

  • Effect of Halogenation: The introduction of dichloro substituents on the second anilino ring (compound 6f ) dramatically increases the cytotoxic activity, making it significantly more potent than the standard drug, crizotinib.[2]

Mechanism of Action: Kinase Inhibition

Many pyridine and pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[2][3] The 2,4-dianilino-5-fluoropyrimidine analogs, for example, have been shown to be potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC).[2]

The proposed mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby blocking the signaling cascade that drives tumor growth.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ALK ALK Receptor Tyrosine Kinase P Phosphorylation ALK->P Activates Analog 2,4-Disubstituted-5-nitropyridine Analog Analog->ALK Binds to ATP pocket Analog->P Inhibits ATP ATP ATP->ALK Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) P->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Is Inhibited by

Caption: Proposed mechanism of kinase inhibition by 2,4-disubstituted-5-nitropyridine analogs.

Antimicrobial Activity of 2,4-Disubstituted-5-Nitropyridine Analogs

Pyridine derivatives have a long history of use as antimicrobial agents. The presence of a nitro group can enhance this activity, as seen in many nitroaromatic and nitroheterocyclic drugs.[4][5] The mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[5]

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of nicotinic acid benzylidene hydrazide derivatives, highlighting the impact of the nitro group on antibacterial and antifungal activity.

Table 2: Minimum Inhibitory Concentration (MIC, μg/mL) of Nicotinic Acid Benzylidene Hydrazide Derivatives.

CompoundSubstituentS. aureusB. subtilisE. coliC. albicansA. niger
4 2-NO26.256.2512.512.512.5
5 3-NO212.56.25252525
6 4-NO26.2512.512.512.512.5
7 3,4-di-OCH36.2512.512.512.525
Norfloxacin (standard) -3.123.126.25--
Fluconazole (standard) ----6.256.25

Data synthesized from findings reported in[4].

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group: The presence of a nitro group on the benzylidene ring (compounds 4 , 5 , and 6 ) confers significant antimicrobial activity, comparable to or better than the dimethoxy-substituted analog (7 ).

  • Position of the Nitro Group: The position of the nitro group influences the activity against different microbial strains, though no dramatic differences are observed between the ortho, meta, and para positions in this series.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitro-substituted pyridines is believed to be initiated by the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitrogen species that can lead to cellular damage and death.

G cluster_0 Microbial Cell Nitro_Analog Nitro-Pyridine Analog Nitroreductase Nitroreductase Nitro_Analog->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Covalent Binding & Damage Cell_Death Cell Death DNA->Cell_Death

Caption: Proposed mechanism of antimicrobial action for nitro-pyridine analogs.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., H3122, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the broth.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

References

Safety Operating Guide

Navigating the Risks: A Senior Scientist's Guide to Handling 2,4-Dibromo-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the synthesis of novel therapeutics, the introduction of a new reagent into the workflow demands a commensurate level of safety and operational planning. 2,4-Dibromo-5-nitropyridine, a key building block in the development of various inhibitors and antihypertensive agents, is one such compound.[1] Its trifunctional nature—a pyridine core, two bromine atoms, and a nitro group—confers valuable reactivity, but also necessitates a rigorous and well-understood personal protective equipment (PPE) and handling protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the chemical causality of the hazards associated with this compound. Our objective is to build your trust by offering value that extends beyond the product itself, ensuring that your innovative work is conducted with the highest degree of safety and scientific integrity.

Hazard Profile: Understanding the "Why" Behind the PPE

This compound is a solid, powdered substance whose primary risks stem from its classification as an acute toxicant and a severe irritant. Safety Data Sheets (SDS) for this compound and structurally similar ones, like 2-Bromo-5-nitropyridine, consistently highlight the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is harmful if swallowed, in contact with skin, or if inhaled as dust.[2][3] This systemic risk requires barrier protection to prevent any route of entry into the body.

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[4][5] The pyridine nitrogen and the electron-withdrawing nitro group can interact with biological macromolecules, leading to inflammatory responses.

  • Respiratory Irritation: Inhalation of dust particles can lead to irritation of the respiratory tract.[3][4]

Given its powdered form and potential for aerosolization, handling procedures must be designed to minimize dust generation at every step.[2][6] The logic behind our PPE recommendations is to establish a complete barrier against these entry points, informed by the compound's chemical properties.

The Protective Ensemble: A Multi-Layered Defense

Adequate protection for handling this compound is not about a single piece of equipment, but an integrated system. The following table outlines the minimum required PPE, with the subsequent sections detailing the scientific rationale for each selection.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or heavy-duty nitrile glove.Provides robust protection against both incidental splash and potential permeation of a halogenated aromatic compound.[6][7]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal against dust and splashes; the face shield offers a secondary barrier for the entire face during weighing and transfer operations.[5][8]
Body Protection Flame-resistant (FR) lab coat, buttoned completely, with tight-fitting cuffs. For larger quantities, a chemical-resistant apron.Protects skin and personal clothing from dust contamination. FR properties are a prudent measure when working with organic compounds.
Respiratory Protection NIOSH-approved air-purifying respirator (APR) with a combination Organic Vapor/Acid Gas (OV/AG) cartridge and a P100 particulate filter.Protects against inhalation of fine dust particles (P100) and potential vapors or acid gases (OV/AG) that could be released or generated during a reaction or spill.[9][10]
Hand Protection: Selecting the Right Barrier

There is no universal glove for all chemicals.[11] The choice must be based on the specific hazards of permeation and degradation.[12] For this compound, a halogenated aromatic compound, a multi-layered approach is essential.

  • Inner Glove (Nitrile): Provides a primary barrier and dexterity. Nitrile is effective against a range of chemicals but shows poor resistance to some halogenated hydrocarbons.[11][13] It serves as an indicator layer; should the outer glove be compromised, the inner glove provides temporary protection while you retreat and decontaminate.

  • Outer Glove (Butyl Rubber or Neoprene): Butyl rubber offers excellent resistance to ketones, esters, and nitro-compounds.[14] Neoprene provides good all-around protection against acids and alcohols.[13] For handling this compound, butyl rubber is the superior choice for extended operations, while a thick (e.g., >8 mil) nitrile glove can suffice for quick, incidental contact tasks.

Crucial Note: Always inspect gloves for pinholes or tears before use.[5] Breakthrough times are significantly reduced with thinner materials or physical degradation.[15] Change gloves immediately if you suspect contamination.

Respiratory Protection: A Deeper Dive

The primary respiratory hazard is the inhalation of fine powder. A P100 filter is non-negotiable as it removes 99.97% of airborne particles.[10]

The addition of an Organic Vapor/Acid Gas (OV/AG) cartridge (NIOSH color code: Yellow) is a critical secondary precaution.[9][16] While the compound has low volatility, hazardous vapors could be generated under reaction conditions (e.g., heating) or during a spill where a solvent is used for cleanup. Furthermore, combustion of nitrogen- and halogen-containing compounds can produce toxic gases like nitrogen oxides and hydrogen halides.[2] A combination cartridge ensures protection against these eventualities.

All users of tight-fitting respirators must be fit-tested annually as required by OSHA standard 29 CFR 1910.134 to ensure a proper seal.

Operational Plan: From Set-Up to Clean-Up

A safe workflow minimizes exposure at every stage. The following protocols provide a step-by-step guide for handling this compound.

Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe don_ppe Don PPE (Lab Coat, Inner Gloves, Respirator, Goggles, Outer Gloves, Face Shield) gather_ppe->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Enter Work Area transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction Under Inert Atmosphere transfer->reaction decon_tools Decontaminate Glassware & Tools with Solvent reaction->decon_tools Reaction Complete doff_ppe Doff PPE Correctly decon_tools->doff_ppe dispose Dispose of Waste (Halogenated Organics) doff_ppe->dispose

Caption: High-level workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood.

    • Assemble and inspect all required PPE.

    • Don PPE in the correct order: lab coat, inner gloves, respirator, safety goggles, outer gloves, and face shield.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood to contain dust.

    • Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds.

    • If weighing paper is used, wet it with a compatible solvent after transfer to prevent residual dust from becoming airborne.

  • Post-Handling Decontamination:

    • Wipe down the work surface, balance, and any contaminated equipment with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads.

    • Place all contaminated wipes and disposable items into a dedicated, labeled hazardous waste container.[3]

Emergency and Disposal Plans

Spill Response Protocol

Even with careful handling, spills can occur. A prompt and correct response is vital.

G spill Spill Occurs alert Alert Colleagues & Evacuate Area spill->alert ppe Ensure Full PPE is Worn alert->ppe contain Cover with Absorbent Pads ppe->contain wet Gently Wet Powder with Solvent to Prevent Dust contain->wet collect Collect Material with Non-Sparking Tools wet->collect waste Place in Labeled Halogenated Waste Container collect->waste decon Decontaminate Spill Area with Soap and Water waste->decon

Caption: Step-by-step response plan for a solid this compound spill.

PPE Doffing and Disposal

Removing contaminated PPE correctly is as important as wearing it. The goal is to prevent skin contact with the contaminated exterior of the equipment.

  • Outer Layer Removal: In a designated area, remove the face shield and outer gloves. Dispose of them directly into the hazardous waste container.

  • Gown and Goggles: Remove the lab coat by rolling it outwards, ensuring the contaminated surface is contained. Remove safety goggles.

  • Respirator Removal: Remove the respirator.

  • Inner Glove Removal: Remove the inner pair of gloves using the proper technique (glove-in-glove) to avoid touching the outer surface with your bare hands.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix this waste with non-halogenated solvents.[17] All contaminated solids (gloves, wipes, weighing paper) and rinse solutions should be collected in a clearly labeled container for "Halogenated Organic Waste."[18][19]

  • Disposal Method: The approved disposal method is typically high-temperature incineration by a licensed hazardous waste management company.[20] This ensures the complete destruction of the compound and prevents the release of toxic byproducts.

By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, ensuring that both you and your work are protected.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.